2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride
Description
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Properties
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNYKZOEFAMYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641019 | |
| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786719-60-6 | |
| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride (CAS RN: 786719-60-6). Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on its physical and chemical characteristics, proposes a detailed synthetic route based on established methodologies for analogous compounds, and outlines a general analytical procedure for its characterization. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also presents comparative data from structurally similar molecules to provide a predictive framework for its behavior. This guide aims to be a valuable resource for those investigating the potential applications of this and related α-amino ketones.
Introduction
This compound is a fluorinated aromatic ketone containing a primary amine. The presence of the difluorophenyl moiety can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry and materials science. α-Amino ketones are recognized as important synthons in organic synthesis, serving as precursors to a variety of heterocyclic compounds and pharmacologically active molecules. This guide collates the available chemical and physical data for the hydrochloride salt and provides detailed, albeit generalized, experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
Specific experimental data for the physical and chemical properties of this compound are not extensively reported in the public domain. The information available from commercial suppliers indicates that it is a solid at room temperature and should be stored in a dry environment.[1] To provide a more comprehensive understanding, the following tables summarize the available data for the target compound and key physicochemical properties of structurally related compounds.
General Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 786719-60-6 | [1] |
| Molecular Formula | C₈H₈ClF₂NO | Inferred |
| Molecular Weight | 207.61 g/mol | Inferred |
| Appearance | Solid | [1] |
| Storage Conditions | Room temperature, keep in a dry area | [1] |
Comparative Physicochemical Properties of Analogous Compounds
Disclaimer: The following data is for structurally related compounds and should be used for estimation purposes only.
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Chloro-1-(2,4-difluorophenyl)ethanone | Not available | Not available | Not available |
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 109 | 388 @ 760 mmHg | Soluble in methanol[2] |
| 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 235 (decomp) | 435.1±40.0 (Predicted) | Not available[3] |
Spectroscopic Data (Comparative)
NMR Spectroscopy Data for 2-Chloro-1-(2,4-difluorophenyl)ethanone
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | |||
| Aromatic-H | 7.94 (ddd) | triplet of doublets of doublets | 8.4, 8.4, 6.8 |
| Aromatic-H | 6.98–6.93 (m) | multiplet | |
| Aromatic-H | 6.88 (ddd) | triplet of doublets of doublets | 10.8, 8.8, 2.8 |
| -CH₂Cl | 4.53 (s) | singlet | |
| ¹³C NMR | |||
| C=O | 194.0 | ||
| Aromatic C-F | 166.0 (d) | doublet | 254.0 |
| Aromatic C-F | Not available | ||
| Aromatic C-H | 132.8, 130.6, 130.5, 130.3 | ||
| Aromatic C-Cl | 136.2 | ||
| -CH₂Cl | 34.7 |
Note: The provided NMR data is for a related compound and serves as an estimation. Actual shifts for this compound will differ due to the presence of the amino group and its protonation state.
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis and analysis of this compound based on established chemical literature for similar compounds.
Proposed Synthesis of this compound
The synthesis of α-amino ketones is commonly achieved through the nucleophilic substitution of an α-halo ketone with an amine source. A plausible route for the synthesis of the target compound starts from 2-chloro-1-(2,4-difluorophenyl)ethanone.
Reaction Scheme:
Figure 1: Proposed synthetic pathway for this compound.
Materials:
-
2-Chloro-1-(2,4-difluorophenyl)ethanone
-
Hexamethylenetetramine (urotropine) or aqueous ammonia
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Chloroform
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Formation of the Quaternary Ammonium Salt:
-
In a round-bottom flask, dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (1 equivalent) in chloroform.
-
Add hexamethylenetetramine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.
-
Collect the precipitate by vacuum filtration and wash with cold chloroform.
-
-
Hydrolysis to the Amine Hydrochloride:
-
Suspend the collected solid in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol and then with diethyl ether to remove any residual impurities and solvent.
-
Dry the product under vacuum to yield this compound.
-
General Protocol for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A reverse-phase method would likely be effective.
Figure 2: General workflow for the HPLC analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B to ensure elution of the compound. A starting point could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and run the gradient method.
-
Data Processing: Integrate the peak areas in the resulting chromatogram. Purity can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. The biological effects of related fluorinated aromatic compounds can vary widely depending on their overall structure and functional groups. Further research would be required to elucidate any potential pharmacological or biological activity of this compound.
Conclusion
This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While specific, experimentally-derived data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on available information and data from analogous structures. The proposed synthetic and analytical methods offer a starting point for researchers working with this and similar molecules. It is anticipated that as research into fluorinated organic compounds continues to expand, a more detailed characterization of this compound will emerge.
References
An In-depth Technical Guide to 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride (CAS Number: 786719-60-6)
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Structure
2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride, identified by the CAS number 786719-60-6, is a chemical intermediate with significance in the synthesis of various heterocyclic compounds, notably triazolopyrimidine and triazolopyridine derivatives which are explored for their pharmacological potential.[1][2] Its structure features a difluorinated phenyl ring attached to an aminoethanone hydrochloride moiety.
Chemical Structure:
-
IUPAC Name: 2-amino-1-(2,4-difluorophenyl)ethanone;hydrochloride
-
Synonyms: 2-Amino-2',4'-difluoroacetophenone hydrochloride, 2,4-Difluorophenacylamine hydrochloride[3]
-
Molecular Formula: C₈H₈ClF₂NO
-
Molecular Weight: 207.61 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | [4] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | As a hydrochloride salt, it is expected to be more soluble in water compared to its free base form. Soluble in polar solvents like methanol. | [5] |
| Purity | Typically available at ≥98% (HPLC) | [4] |
| Storage | Recommended to be stored at room temperature in a dry, well-ventilated place. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the amination of a halogenated precursor. A general and adaptable experimental protocol based on the synthesis of similar aminoketone hydrochlorides is outlined below.[6]
Reaction Scheme:
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocol:
-
Formation of the Intermediate Complex:
-
Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (1 equivalent) and hexamine (1 equivalent) in chloroform.
-
Stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture by approximately half its volume and then reflux for 3 hours.
-
Cool the mixture, and collect the precipitated crystals by filtration. Wash the crystals and dry them thoroughly.
-
-
Hydrolysis to the Final Product:
-
Add the obtained colorless crystals to a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for approximately 50 minutes.
-
After cooling, the precipitated crystals of this compound are collected by filtration.
-
Spectroscopic and Analytical Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the difluorophenyl ring, a singlet for the methylene protons adjacent to the carbonyl and amino groups, and a broad signal for the amine protons. The chemical shifts of the aromatic protons will be influenced by the fluorine substituents. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the difluorophenyl ring (with C-F coupling), and the methylene carbon. |
| IR Spectroscopy | Characteristic peaks for the C=O (ketone) stretching, N-H (amine) stretching and bending, C-F (fluoroaromatic) stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₈H₇F₂NO) and fragmentation patterns consistent with the structure. |
Biological Activity and Applications
Currently, there is a lack of specific data on the biological activity and mechanism of action for this compound itself. Its primary role documented in the scientific literature is as a key intermediate in the synthesis of more complex molecules.
Role as a Synthetic Intermediate:
This compound serves as a building block for the synthesis of various heterocyclic systems. Of particular note is its use in the preparation of triazolopyridine and triazolopyrimidine derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Caption: The utility of the compound as a synthetic precursor.
Safety and Handling
Safety data sheets for similar aminoketone hydrochlorides indicate that this compound should be handled with care.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[7]
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Avoid breathing dust/fumes/gas/mist/vapors/spray.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
This technical guide provides a summary of the available information on this compound (CAS 786719-60-6). Further research is required to fully elucidate its specific properties and potential biological activities.
References
- 1. CN102924457A - Triazolopyrimidine derivatives, preparation method and uses thereof - Google Patents [patents.google.com]
- 2. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 3. This compound | Delchimica [delchimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Buy Potassium di-tert-butyl phosphate (EVT-362407) | 33494-80-3 [evitachem.com]
- 6. prepchem.com [prepchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
Structural Elucidation of 2,4-Difluorophenacylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2,4-Difluorophenacylamine hydrochloride (CAS No: 786719-60-6). The document details the expected analytical data and methodologies for its characterization, based on established principles of organic spectroscopy and analysis of analogous structures, due to the limited availability of specific experimental data in public databases.
Chemical Structure and Properties
2,4-Difluorophenacylamine hydrochloride is the hydrochloride salt of an alpha-amino ketone. The structure consists of a 2,4-difluorinated benzene ring attached to a carbonyl group, which is adjacent to a methylene group bearing a primary amine. The amine is protonated to form the hydrochloride salt.
| Identifier | Value |
| IUPAC Name | 2-amino-1-(2,4-difluorophenyl)ethan-1-one hydrochloride |
| CAS Number | 786719-60-6 |
| Molecular Formula | C₈H₈ClF₂NO |
| Molecular Weight | 207.61 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data from key spectroscopic techniques for the structural confirmation of 2,4-Difluorophenacylamine hydrochloride.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted data in DMSO-d₆ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |
| ~8.30 | broad s | 3H | - | -NH₃⁺ |
| ~7.95 | td | 1H | J ≈ 8.8, 6.4 Hz | Ar-H (H6) |
| ~7.50 | ddd | 1H | J ≈ 9.2, 9.2, 2.4 Hz | Ar-H (H5) |
| ~7.30 | td | 1H | J ≈ 8.8, 2.4 Hz | Ar-H (H3) |
| ~4.80 | s | 2H | - | -CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted data in DMSO-d₆ at 100 MHz.
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~192.0 | d, J ≈ 4 Hz | C=O |
| ~165.0 | dd, J ≈ 255, 12 Hz | C-F (C2) |
| ~162.5 | dd, J ≈ 255, 12 Hz | C-F (C4) |
| ~132.5 | dd, J ≈ 10, 3 Hz | Ar-C (C6) |
| ~122.0 | dd, J ≈ 14, 4 Hz | Ar-C (C1) |
| ~112.5 | dd, J ≈ 22, 4 Hz | Ar-C (C5) |
| ~105.0 | t, J ≈ 26 Hz | Ar-C (C3) |
| ~45.0 | s | -CH₂- |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wave Number (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretch (Ammonium salt) |
| ~1680 | Strong | C=O stretch (Ketone) |
| ~1615, 1500 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1270 | Strong | C-F stretch |
| ~1140 | Strong | C-F stretch |
Mass Spectrometry (MS)
| Technique | m/z Value | Assignment |
| ESI+ | 172.05 | [M+H]⁺ (protonated free base) |
| ESI+ | 155.05 | [M+H - NH₃]⁺ |
| ESI+ | 141.02 | [C₇H₄F₂O]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of 2,4-Difluorophenacylamine hydrochloride.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 2,4-Difluorophenacylamine hydrochloride sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
A background spectrum should be collected prior to the sample scan.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of formic acid can be added to promote protonation if analyzing the free base.
Instrument Parameters (for a Quadrupole Time-of-Flight - QTOF instrument):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
Visualizations
The following diagrams illustrate the logical workflow and structural relationships in the elucidation of 2,4-Difluorophenacylamine hydrochloride.
Spectroscopic and Synthetic Profile of 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₈ClF₂NO |
| Molecular Weight | 207.61 g/mol |
| CAS Number | 786719-60-6 |
| IUPAC Name | 2-amino-1-(2,4-difluorophenyl)ethanone;hydrochloride |
Spectroscopic Data
A comprehensive search of available scientific literature and databases did not yield specific, experimentally determined spectroscopic data for 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride. The following tables are presented as a template for data organization and include representative data for structurally analogous compounds to aid in the prediction and interpretation of spectra for the title compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.0 | m | - |
| CH₂ | 4.0 - 4.5 | s | - |
| NH₃⁺ | 8.0 - 8.5 | br s | - |
Note: Predicted values are based on the analysis of similar aromatic ketones and amino ketones.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 195 |
| Aromatic C-F | 160 - 170 (d, J ≈ 250 Hz) |
| Aromatic C-H | 110 - 135 |
| Aromatic C-C=O | 115 - 125 (dd) |
| CH₂ | 45 - 50 |
Note: Predicted values are based on the analysis of substituted acetophenones.
FTIR (Fourier-Transform Infrared) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine salt) | 2800-3200 (broad) |
| C=O stretch (ketone) | 1680-1700 |
| C-F stretch | 1100-1300 |
| Aromatic C=C stretch | 1450-1600 |
Note: Expected absorption ranges are based on standard infrared correlation tables.
Mass Spectrometry (MS) Data
| Fragment Ion (m/z) | Proposed Structure |
| 173.05 | [M-Cl-H]⁺ |
| 141.04 | [M-Cl-H-CO]⁺ |
| 113.03 | [C₆H₃F₂]⁺ |
Note: Fragmentation pattern is predicted based on the structure of the parent molecule.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (ATR method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Suitable solvent (e.g., methanol, acetonitrile)
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Logical workflow for synthesis and characterization.
Physical and chemical characteristics of 2,4-Difluorophenacylamine hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific physical and chemical characteristics, experimental protocols, and biological activity of 2,4-Difluorophenacylamine hydrochloride (CAS No: 786719-60-6) is limited. This guide provides a comprehensive overview of the available data, supplemented with information on structurally related compounds to offer valuable context and potential starting points for research and development.
Chemical Identity and Physical Properties
Table 1: Identifiers for 2,4-Difluorophenacylamine Hydrochloride
| Identifier | Value |
| Chemical Name | 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride |
| Synonyms | 2,4-Difluorophenacylamine HCl, 2-Amino-2',4'-difluoroacetophenone hydrochloride |
| CAS Number | 786719-60-6 |
| Molecular Formula | C₈H₈ClF₂NO |
| Molecular Weight | 207.61 g/mol |
For comparative purposes, the physical properties of the related compound 2,4-Difluorobenzylamine are presented below. It is important to note that the phenacylamine structure will exhibit different properties from the benzylamine.
Table 2: Physical Properties of 2,4-Difluorobenzylamine (CAS: 72235-52-0)
| Property | Value |
| Appearance | Colorless to pale yellow liquid or crystalline solid |
| Melting Point | 19-21°C |
| Boiling Point | 129-130°C |
| Density | 1.204 g/mL at 25 °C |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2,4-Difluorophenacylamine hydrochloride is not available in the public domain. However, a general synthetic approach for phenacylamine hydrochlorides can be proposed based on established organic chemistry reactions. A plausible route would involve the α-bromination of 2',4'-difluoroacetophenone followed by a reaction with an amine source and subsequent salt formation.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of 2,4-Difluorophenacylamine hydrochloride.
General Experimental Protocol (Hypothetical):
-
Step 1: α-Bromination of 2',4'-Difluoroacetophenone: To a solution of 2',4'-difluoroacetophenone in a suitable solvent (e.g., chloroform or acetic acid), a brominating agent such as bromine, catalyzed by a Lewis acid like aluminum chloride, is added portion-wise at a controlled temperature. The reaction is monitored by a technique like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench excess bromine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield 2-bromo-1-(2,4-difluorophenyl)ethanone.
-
Step 2: Amination: The resulting α-bromoketone is dissolved in a suitable solvent and reacted with an ammonia source (e.g., ammonia in methanol or hexamethylenetetramine followed by hydrolysis) to displace the bromide and form the corresponding amine. The reaction progress is monitored until the starting material is consumed.
-
Step 3: Hydrochloride Salt Formation: The crude 2-amino-1-(2,4-difluorophenyl)ethanone is purified, typically by column chromatography. The purified free base is then dissolved in a dry, non-polar solvent like diethyl ether, and a solution of hydrogen chloride in ether is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold ether, and dried under vacuum.
Chemical Characteristics and Reactivity
The chemical reactivity of 2,4-Difluorophenacylamine hydrochloride is dictated by its functional groups: the primary amine, the ketone, and the fluorinated aromatic ring.
-
Amine Group: The primary amine is basic and will react with acids to form salts. It can also undergo N-alkylation, N-acylation, and other reactions typical of primary amines.
-
Ketone Group: The carbonyl group can be reduced to a secondary alcohol or undergo nucleophilic addition reactions.
-
Aromatic Ring: The fluorine substituents are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although such reactions are generally difficult on a deactivated ring. The presence of fluorine atoms can influence the compound's metabolic stability and binding interactions in biological systems.
Biological Activity and Signaling Pathways
There is no publicly available information regarding the biological activity or any associated signaling pathways for 2,4-Difluorophenacylamine hydrochloride. Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability and altered binding affinities. Therefore, this compound could be a candidate for screening in various biological assays.
Due to the lack of data on its biological targets and mechanism of action, a signaling pathway diagram cannot be provided at this time.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2,4-Difluorophenacylamine hydrochloride was not found. However, based on the data for related compounds such as 2,4-difluorobenzylamine and 2,4-difluorophenylhydrazine hydrochloride, it is prudent to handle this compound with care.
Potential Hazards (Inferred from Related Compounds):
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
May cause skin and eye irritation.
-
Should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn.
This technical guide has been compiled to provide a thorough overview of the currently available information on 2,4-Difluorophenacylamine hydrochloride. Researchers are encouraged to perform their own analytical characterization and safety assessments before use.
The Strategic Role of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl in Modern Antifungal Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of potent triazole antifungal agents. This technical guide delineates the pharmaceutical significance of this compound, focusing on its application as a key building block in the manufacturing of Voriconazole, a frontline antifungal medication. This document provides a comprehensive overview of its synthesis, physicochemical properties, and detailed experimental protocols relevant to its application in pharmaceutical development. Furthermore, this guide explores the broader context of fluorinated compounds in medicinal chemistry and presents logical workflows for its synthetic applications.
Introduction: The Importance of Fluorinated Intermediates
The strategic incorporation of fluorine into pharmaceutical compounds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] Fluorinated building blocks, such as 2-Amino-1-(2,4-difluorophenyl)ethanone HCl, are therefore highly valuable in medicinal chemistry. This particular compound, a derivative of acetophenone, possesses a unique combination of a reactive amino group and a difluorophenyl moiety, making it an ideal precursor for the synthesis of complex heterocyclic molecules.[1] Its primary and most notable application is in the synthesis of triazole antifungal drugs, which are essential in treating serious fungal infections.
Physicochemical Properties
A clear understanding of the physicochemical properties of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl and its direct precursor, 2-Chloro-1-(2,4-difluorophenyl)ethanone, is essential for their effective use in synthesis. The table below summarizes key quantitative data for these compounds.
| Property | 2-Amino-1-(2,4-difluorophenyl)ethanone HCl | 2-Chloro-1-(2,4-difluorophenyl)ethanone |
| CAS Number | 786719-60-6 | 51336-94-8 |
| Molecular Formula | C₈H₈ClF₂NO | C₈H₅ClF₂O |
| Molecular Weight | 207.61 g/mol | 190.57 g/mol [2] |
| Appearance | Not explicitly available in search results | White crystalline powder[3] |
| Melting Point | Not explicitly available in search results | 44-48 °C[3] |
| Boiling Point | Not explicitly available in search results | 240.9±25.0 °C (Predicted)[3] |
| Solubility | Not explicitly available in search results | Chloroform (Slightly)[3] |
Pharmaceutical Applications: A Gateway to Triazole Antifungals
The predominant pharmaceutical application of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl is as a key starting material in the synthesis of the potent triazole antifungal agent, Voriconazole. Voriconazole is a cornerstone in the treatment of invasive fungal infections, including aspergillosis and candidiasis. The 2,4-difluorophenyl group is a crucial pharmacophore in many azole antifungals, and 2-Amino-1-(2,4-difluorophenyl)ethanone HCl provides an efficient means to incorporate this moiety.
While direct biological activity of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl is not extensively documented, its derivatives, particularly the triazole-containing compounds, exhibit significant antifungal properties.[4] The primary value of the title compound lies in its role as a versatile building block for creating these more complex and biologically active molecules.[1]
Mechanism of Action of Resulting Antifungals
Triazole antifungal agents synthesized from this intermediate, such as Voriconazole, function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts the integrity of the fungal cell membrane, leading to cell death.
Synthesis and Reaction Pathways
The synthesis of pharmaceutically active compounds from 2-Amino-1-(2,4-difluorophenyl)ethanone HCl primarily involves its conversion into a triazole-containing intermediate, which is then further elaborated to the final drug molecule. The overall synthetic strategy typically starts from the more readily available 2-Chloro-1-(2,4-difluorophenyl)ethanone.
Synthesis of the Precursor: 2-Chloro-1-(2,4-difluorophenyl)ethanone
The synthesis of the chloro-precursor is a foundational step and is typically achieved via a Friedel-Crafts acylation.
Synthetic Pathway to Voriconazole
The following diagram illustrates the logical workflow from 2-Chloro-1-(2,4-difluorophenyl)ethanone to Voriconazole. This pathway highlights the implicit formation and utilization of an amino- or triazole-substituted ethanone intermediate.
Experimental Protocols
The following are generalized experimental protocols derived from the available literature for the key synthetic steps in the production of Voriconazole from 2-Chloro-1-(2,4-difluorophenyl)ethanone.
Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone
-
Reaction: Friedel-Crafts Acylation[3]
-
Reagents: 1,3-difluorobenzene, chloroacetyl chloride, anhydrous aluminum trichloride.
-
Procedure:
-
To a reaction vessel, add 1,3-difluorobenzene and anhydrous aluminum trichloride.
-
Stir the mixture at 30-35°C for approximately 30 minutes.
-
Slowly add chloroacetyl chloride dropwise, maintaining the reaction temperature.
-
After the addition is complete, raise the temperature to 50-55°C and continue stirring until the evolution of hydrogen chloride gas ceases (approximately 5 hours).
-
Work-up the reaction mixture by quenching with cold water and extracting with a suitable organic solvent.
-
Purify the product, for instance, by crystallization.
-
Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Reaction: Nucleophilic Substitution
-
Reagents: 2-Chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-triazole, a suitable base, and solvent.
-
General Procedure:
-
Dissolve 2-Chloro-1-(2,4-difluorophenyl)ethanone in a suitable solvent (e.g., acetone, DMF).
-
Add 1,2,4-triazole and a base (e.g., potassium carbonate) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid, for example, by recrystallization.
-
Synthesis of Voriconazole Intermediate
-
Reaction: Condensation Reaction[5]
-
Reagents: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 4-chloro-6-ethyl-5-fluoropyrimidine, organolithium derivative (e.g., n-butyllithium), and an inert solvent (e.g., THF).
-
Procedure:
-
In an inert atmosphere, dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in an anhydrous inert solvent.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Slowly add an organolithium reagent.
-
Add a solution of 4-chloro-6-ethyl-5-fluoropyrimidine in the same solvent.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent and purify using standard techniques such as column chromatography.
-
Conclusion
2-Amino-1-(2,4-difluorophenyl)ethanone HCl stands out as a specialty chemical of high importance in the pharmaceutical industry. Its primary value is realized as a key building block in the multi-step synthesis of the potent antifungal drug, Voriconazole. The presence of the difluorophenyl moiety is a key contributor to the efficacy of the final active pharmaceutical ingredient. The synthetic pathways and protocols outlined in this guide underscore the compound's strategic role in the development of life-saving antifungal medications. Further research into novel derivatives of this compound could potentially lead to the discovery of new therapeutic agents with improved pharmacological profiles.
References
- 1. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]
- 2. 2-Chloro-1-(2,4-difluorophenyl)ethanone | C8H5ClF2O | CID 588083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 4. [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
An In-depth Technical Guide on the Safety and Handling of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride (CAS No. 786719-60-6), a chemical intermediate with applications in pharmaceutical research and development.[1] Due to its potential hazards, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
While comprehensive experimental data is not publicly available for all physical properties, the following table summarizes the known quantitative information for this compound and its close structural analogs. Researchers should handle this compound with the assumption that its toxicological properties have not been fully investigated.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₈ClF₂NO | [3] |
| Appearance | Solid | [1][3] |
| Purity | 98% (HPLC) | [3] |
| Storage Temperature | Room Temperature / Ambient Storage | [1][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Acute Toxicity (Oral): May be harmful if swallowed.[5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6][7]
The signal word for this chemical is "Warning" .[2][4][8]
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, all work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][9] The following protocols for personal protective equipment and handling are mandatory.
3.1. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[10] This includes:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the compound.[5][11]
-
Eye and Face Protection: Use chemical safety goggles and a face shield.[5] Standard safety glasses are not sufficient.
-
Skin and Body Protection: A complete protective suit or a lab coat that is impervious to chemicals is required.[5]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is necessary.[5][12]
3.2. General Handling Procedures
-
Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[2][5][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7][8]
-
Keep the container tightly closed when not in use.[2][6][7][8]
3.3. Storage
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8][11] The storage area should be secure and accessible only to authorized personnel.[6]
3.4. Disposal
Dispose of unused material and its container at an approved waste disposal facility.[2][6][7][8] Do not allow the chemical to enter drains or waterways.[5][13]
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is critical.
4.1. Inhalation
If inhaled, move the person to fresh air immediately.[2][5][6][7][8][14] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][7][14]
4.2. Skin Contact
In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][5][7][8] Seek medical attention if irritation persists.[2][7]
4.3. Eye Contact
If the chemical enters the eyes, rinse cautiously with water for several minutes.[2][5][6][7][8] Remove contact lenses if present and easy to do, and continue rinsing.[2][6][7] Seek immediate medical attention.[2][5][7]
4.4. Ingestion
If swallowed, rinse the mouth with water.[7][8] Do NOT induce vomiting.[6] Seek immediate medical attention and show the safety data sheet to the attending physician.[5]
4.5. Fire-Fighting Measures
Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire.[2][5][8] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][5][8][15]
Visualized Workflows and Procedures
To further clarify the safety and handling protocols, the following diagrams illustrate key workflows.
References
- 1. This compound | Delchimica [delchimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride | 93102-96-6 [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Chloro-1-(3,4-difluorophenyl)ethanone | CAS#:51336-95-9 | Chemsrc [chemsrc.com]
- 10. gerpac.eu [gerpac.eu]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
Toxicological Profile of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological information for 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride. Due to a lack of specific studies on this compound, much of the information presented is based on data from structurally related molecules and established toxicological principles. All data should be interpreted with this in mind.
Executive Summary
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. This guide summarizes its known and predicted toxicological profile to inform risk assessment and guide safe handling practices. The primary hazards identified from available safety data sheets include skin, eye, and potential respiratory irritation. While specific quantitative toxicity data for this compound is limited, data from structurally similar compounds, such as 2-chloro-1-(2,4-difluorophenyl)ethanone, suggest a moderate order of acute oral toxicity. A comprehensive toxicological evaluation, including assessments of genotoxicity, carcinogenicity, and reproductive toxicity, has not been publicly documented for this compound. This guide provides detailed experimental protocols for key toxicological assays that would be necessary to fully characterize its safety profile.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 786719-60-6 | [1] |
| Molecular Formula | C₈H₈ClF₂NO | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| Appearance | Solid | [2] |
| Synonyms | 2,4-Difluorophenacylamine hydrochloride, 2-amino-1-(2,4-difluorophenyl)ethan-1-one hydrochloride, 2-Amino-2',4'-difluoroacetophenone hydrochloride | [2] |
Toxicological Data
Table 1: Acute Toxicity Data for a Structural Analogue
| Test | Species | Route | Value | Classification | Reference |
| Acute Oral Toxicity (LD50) | Rat (male/female) | Oral | ca. 248 mg/kg bw | Category 3 (Toxic if swallowed) | [3] |
| Acute Inhalation Toxicity (LC50) | Rat (male/female) | Inhalation | > 0.043 - < 0.099 mg/L air | - | [3] |
Hazard Identification:
Based on available Safety Data Sheets (SDS) for this compound and its analogues, the primary hazards are:
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
Information regarding genotoxicity, mutagenicity, carcinogenicity, and reproductive toxicity for this compound is not available.
Experimental Protocols
To fully assess the toxicological profile of this compound, a battery of standardized tests would be required. The following are detailed methodologies for key experiments based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.[5][6][7]
Principle: The test involves a stepwise procedure with the use of a limited number of animals per step.[5][7] The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cutoff values.[5]
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[5]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[5]
-
Dose Preparation: The test substance is typically administered in a suitable vehicle. If not water, the toxicological characteristics of the vehicle must be known.
-
Administration: The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.[8]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
A group of three animals is dosed at the selected starting dose.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[7]
-
The outcome (number of animals that die or show signs of toxicity) determines the next step:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, another group of three animals is dosed at the same level.
-
If no animals die, the next higher dose level is administered to a new group of three animals.
-
-
-
Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.[8]
-
Pathology: All animals are subjected to gross necropsy at the end of the study.[7]
References
- 1. 786719-60-6 this compound AKSci 2319AC [aksci.com]
- 2. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-1-(2,4-difluorophenyl)ethanone HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazine and imidazole heterocyclic scaffolds utilizing 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride as a key starting material. The protocols are based on established synthetic methodologies for α-amino ketones and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Synthesis of 2,5-Bis(2,4-difluorophenyl)pyrazine
The self-condensation of α-amino ketones is a classical and straightforward method for the synthesis of symmetrically substituted pyrazines. In this protocol, 2-Amino-1-(2,4-difluorophenyl)ethanone HCl undergoes base-mediated self-condensation to form the corresponding 2,5-disubstituted pyrazine. This reaction is a type of dimerization-cyclization-oxidation process.
Reaction Pathway
The synthesis proceeds through the initial neutralization of the hydrochloride salt to the free α-amino ketone. Two molecules of the free amine then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine product. Air or a mild oxidizing agent present in the reaction medium typically facilitates the final oxidation step.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2,5-bis(2,4-difluorophenyl)pyrazine. These values are based on general procedures for similar reactions and may require optimization.
| Parameter | Value |
| Starting Material | 2-Amino-1-(2,4-difluorophenyl)ethanone HCl |
| Reagents | Sodium Bicarbonate (NaHCO₃) |
| Solvent | Ethanol/Water (e.g., 1:1 v/v) |
| Reaction Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 4 - 8 hours |
| Expected Yield | 60 - 80% |
| Product Molecular Weight | 304.25 g/mol |
Experimental Protocol
Materials:
-
2-Amino-1-(2,4-difluorophenyl)ethanone HCl
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-1-(2,4-difluorophenyl)ethanone HCl (1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 40 mL for a 10 mmol scale reaction).
-
Base Addition: To the stirred suspension, slowly add sodium bicarbonate (2.5 eq) in portions. Effervescence will be observed.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature. A precipitate of the product may form.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol. If no precipitate forms, reduce the volume of the solvent under reduced pressure and then cool to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary.
-
Drying: Dry the purified product under vacuum to obtain 2,5-bis(2,4-difluorophenyl)pyrazine as a solid.
Synthesis of 4-(2,4-Difluorophenyl)-Substituted Imidazoles
The Radziszewski reaction and its variations provide a versatile method for the synthesis of substituted imidazoles from α-amino ketones. In this general protocol, 2-Amino-1-(2,4-difluorophenyl)ethanone HCl is condensed with an aldehyde in the presence of an ammonia source to yield a trisubstituted imidazole.
Reaction Pathway
This is a one-pot, multi-component reaction. The α-amino ketone, an aldehyde, and an ammonia source (such as ammonium acetate) react to form the imidazole ring. The aldehyde provides the C2 carbon of the imidazole ring, while the α-amino ketone provides the C4 and C5 carbons and one of the nitrogen atoms.
Quantitative Data
The following table provides representative reaction parameters for the synthesis of a 2,4-disubstituted imidazole. The choice of aldehyde will determine the substituent at the 2-position of the imidazole.
| Parameter | Value |
| Starting Material | 2-Amino-1-(2,4-difluorophenyl)ethanone HCl |
| Reagents | Aldehyde (e.g., Benzaldehyde), Ammonium Acetate |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 100 - 120 °C |
| Reaction Time | 2 - 6 hours |
| Expected Yield | 50 - 75% |
Experimental Protocol
Materials:
-
2-Amino-1-(2,4-difluorophenyl)ethanone HCl
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Ammonium acetate (NH₄OAc)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Amino-1-(2,4-difluorophenyl)ethanone HCl (1.0 eq), the desired aldehyde (1.1 eq), and a large excess of ammonium acetate (e.g., 10 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture with stirring at 100-120 °C. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium bicarbonate solution, until the mixture is basic (pH ~8-9).
-
Isolation: The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Drying: Dry the purified imidazole derivative under vacuum.
Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens represents a significant and growing threat to public health. This necessitates the development of novel antifungal agents with improved efficacy and broader spectra of activity. Azole antifungals, a prominent class of drugs, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.[3] 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a key starting material for the synthesis of various heterocyclic compounds, including novel triazole-based antifungal agents analogous to fluconazole.[4][5] The 2,4-difluorophenyl moiety is a common structural feature in many potent antifungal drugs.[6]
These application notes provide detailed protocols for the synthesis of novel fluconazole-based compounds using a derivative of this compound, specifically 2-chloro-2',4'-difluoroacetophenone, as a precursor. The protocols are based on established literature procedures and include methods for evaluating the in vitro antifungal activity of the synthesized compounds.
Key Applications
-
Synthesis of Novel Azole Antifungals: This precursor is instrumental in the synthesis of new triazole and other heterocyclic derivatives with potential antifungal properties.[4][7]
-
Structure-Activity Relationship (SAR) Studies: The synthesized analogues can be used to explore the relationships between chemical structure and antifungal potency, guiding the design of more effective drugs.[6]
-
Drug Discovery and Development: These protocols support the initial phases of drug discovery by providing a clear pathway for the creation and preliminary evaluation of new chemical entities targeting fungal infections.
Experimental Protocols
The synthesis of novel fluconazole analogues from 2-chloro-2',4'-difluoroacetophenone involves a multi-step process, as illustrated in the workflow below.
Diagram: Synthetic Workflow for Fluconazole Analogues
Caption: Synthetic pathway for novel fluconazole analogues.
Protocol 1: Synthesis of 4-Amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium Chloride (Compound 2)[4][5]
Materials:
-
2-chloro-2′,4′-difluoroacetophenone
-
4-amino-1,2,4-triazole
-
2-propanol
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve 1 g (4.46 mmol) of 2-chloro-2′,4′-difluoroacetophenone in 6 mL of 2-propanol.
-
Bring the solution to reflux.
-
Add 300 mg (3.56 mmol) of 4-amino-1,2,4-triazole to the refluxing solution.
-
Monitor the reaction for completion.
-
Once complete, evaporate the solvent under reduced pressure.
-
Add 6 mL of CH2Cl2 to the crude product and stir for 30 minutes.
-
Collect the precipitated product by filtration.
-
Wash the solid with two 6 mL portions of CH2Cl2.
-
Dry the product to yield pure compound 2 as a white solid.
Protocol 2: Synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (Compound 3)[4][5]
Materials:
-
Compound 2 (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Water
Procedure:
-
Prepare a cold solution of 1.9 g (6.18 mmol) of compound 2 in 20 mL of water.
-
Add 0.63 mL of concentrated HCl and 470 mg (6.8 mmol) of NaNO2 to the cold solution.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Upon completion, neutralize the reaction mixture by adding a saturated solution of NaHCO3, which will cause a solid to form.
-
Purify the resulting residue by flash column chromatography to obtain compound 3.
Protocol 3: Synthesis of 2-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (Compound 4)[4]
Materials:
-
Compound 3 (from Protocol 2)
-
Trimethylsulfoxonium iodide (TMSI)
-
20% Sodium Hydroxide (NaOH) solution
-
Toluene
Procedure:
-
Convert the carbonyl group of compound 3 to an epoxide in the presence of trimethylsulfoxonium iodide and 20% NaOH in toluene.
-
Follow established literature procedures for this type of epoxidation reaction.
Protocol 4: In Vitro Antifungal Activity Assay (Microdilution Method)[4][5]
Materials:
-
Synthesized antifungal compounds
-
Fluconazole (positive control)
-
Fungal strains (e.g., Candida albicans, Candida krusei, Candida glabrata, Aspergillus fumigatus)
-
RPMI 1640 medium
-
96-well microplates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Prepare stock solutions of the test compounds and fluconazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in RPMI 1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized inoculum of each fungal strain.
-
Add the fungal inoculum to each well containing the diluted compounds.
-
Incubate the plates at an appropriate temperature (e.g., 30-35°C) for a specified period (e.g., 24-72 hours).[8][9]
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥90%), by visual inspection or by measuring the absorbance at a specific wavelength (e.g., 625 nm).[8]
Quantitative Data Summary
The in vitro antifungal activities of synthesized fluconazole analogues (compounds 8a-8r from the source) were evaluated against various fungal strains.[5] The results, expressed as Minimum Inhibitory Concentration (MIC) in μg/mL, are summarized in the table below. Fluconazole was used as a reference drug.
| Compound | C. albicans (ATCC 10231) | C. krusei (ATCC 6258) | C. glabrata (ATCC 90030) | C. parapsilosis (ATCC 22019) | C. tropicalis (PTCC 5028) |
| 8b | 0.5 | 0.5 | 1 | 2 | 4 |
| 8c | 0.5 | 0.5 | 2 | 1 | 2 |
| 8e | 0.5 | 0.5 | 1 | 2 | 4 |
| 8g | 1 | 2 | 4 | 4 | 8 |
| 8h | 2 | 1 | 8 | 4 | 8 |
| 8i | 4 | 4 | 16 | 8 | 16 |
| 8k | 8 | 8 | 16 | 16 | 32 |
| 8p | 16 | 16 | 32 | 32 | 64 |
| Fluconazole | 16 | 16 | 4 | 8 | 4 |
Data extracted from ACS Omega 2021, 6, 39, 25585–25603.[4]
Mechanism of Action: Azole Antifungals
Azole antifungals, including the novel compounds synthesized through these protocols, primarily exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7] This enzyme is a key component of the ergosterol biosynthesis pathway.
Diagram: Azole Antifungal Mechanism of Action
Caption: Inhibition of ergosterol synthesis by azole antifungals.
By inhibiting CYP51, azole drugs prevent the conversion of lanosterol to 14-demethyl lanosterol.[10] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell.[1] The resulting alterations in the cell membrane's structure and function disrupt essential processes, ultimately leading to the inhibition of fungal growth (fungistatic) or cell death (fungicidal).[3]
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for N-alkylation of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the N-alkylation of 2-amino-1-(2,4-difluorophenyl)ethanone hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The N-alkylation of this primary amine introduces molecular diversity, allowing for the exploration of structure-activity relationships in drug discovery programs. Two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be adaptable for a range of alkylating agents and reaction scales.
Reaction Overview
The N-alkylation of 2-amino-1-(2,4-difluorophenyl)ethanone can be achieved through two principal synthetic routes:
-
Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. The base is crucial to neutralize the hydrohalic acid formed during the reaction and to deprotonate the ammonium salt, liberating the free amine for alkylation.
-
Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-alkylated product. This method is particularly useful for introducing a wide variety of substituents and avoids the potential for over-alkylation often associated with direct alkylation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the N-alkylation of this compound and analogous compounds. Due to the limited availability of specific data for the target molecule, examples for structurally similar substrates are included to provide a reference for expected outcomes.
| Starting Material | Alkylating Agent | Method | Reducing Agent / Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-1-(2,4-difluorophenyl)ethanone HCl | Methyl Iodide | Direct Alkylation | K₂CO₃ | Acetonitrile | 12 | ~85-95 | [Estimated] |
| 2-Amino-1-(2,4-difluorophenyl)ethanone HCl | Benzyl Bromide | Direct Alkylation | K₂CO₃ | DMF | 8 | ~90 | [Estimated] |
| 2-Amino-1-(2,4-difluorophenyl)ethanone HCl | Formaldehyde | Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane | 24 | ~80-90 | [Estimated] |
| 2-Amino-1-(2,4-difluorophenyl)ethanone HCl | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane | 24 | ~85-95 | [Estimated] |
| 2-Amino-1-phenylethanone | Benzaldehyde | Reductive Amination | NaBH₄ / Ti(OiPr)₄ | Dichloromethane | 12 | 85 | [Generic Protocol] |
| 5-(7-chloro-2-methyl-1,6-naphthyridin-3-yl)-2,4-difluorobenzenamine | Methylamine | Nucleophilic Substitution | - | Ethanol | 12 | - | [WO 2013/134298 A1][1] |
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (e.g., anhydrous potassium carbonate, 2.0-3.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Method 2: Reductive Amination with Aldehydes or Ketones
This protocol provides a general procedure for the N-alkylation of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone) (1.0 - 1.2 equivalents)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN)) (1.2 - 1.5 equivalents)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), methanol, tetrahydrofuran (THF))
-
Triethylamine (Et₃N) or other suitable base (1.0 equivalent, to neutralize the hydrochloride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add triethylamine (1.0 eq) to neutralize the hydrochloride salt and stir for 15-30 minutes at room temperature.
-
Add the aldehyde or ketone (1.0-1.2 eq) to the reaction mixture and stir for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
In a separate flask, if necessary, prepare a solution or suspension of the reducing agent in the anhydrous solvent.
-
Slowly add the reducing agent to the reaction mixture. Be cautious as some reducing agents can react exothermically.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Characterization
The successful N-alkylation and the purity of the final product should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-alkylated product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the protons and carbons near the nitrogen atom are indicative of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Alkylating agents are often toxic and/or carcinogenic and should be handled with extreme care.
-
Reducing agents such as sodium borohydride and its derivatives can react violently with water and acids, producing flammable hydrogen gas. They should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may need to be optimized for specific substrates and scales. The user is solely responsible for the safe execution of these procedures.
References
Application Note: HPLC Analysis of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride
Introduction
2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring its purity and quality throughout the drug development and manufacturing process. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and impurity profiling of such compounds due to its high resolution and sensitivity.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and robust, making it suitable for routine quality control analysis.
Principle
The method utilizes a reversed-phase C18 column to separate the analyte from its potential impurities. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, delivered in an isocratic mode. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample solution to that of a standard solution of known concentration.
Chromatographic Conditions
A proposed set of chromatographic conditions is summarized in the table below. These parameters are based on typical conditions for similar aromatic and amine-containing compounds and should be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (to be confirmed by UV scan) |
| Run Time | Approximately 10 minutes |
Experimental Protocol
This section provides a detailed protocol for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
2. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of KH2PO4 in HPLC grade water to a final concentration of 25 mM. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 50:50 volume ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample solution using the same procedure as the standard solution, using the test sample of this compound.
3. HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions listed in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.
4. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Calculate the concentration of the analyte in the sample using the following formula:
Concentration of Analyte = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for its intended purpose.[2] The validation parameters to be evaluated are summarized below.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte. Peak purity should pass. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the nominal concentration). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery should be within 98-102% at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Data Presentation
The quantitative data obtained from the method validation experiments should be summarized in clear and well-structured tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| Level 1 | ||
| Level 2 | ||
| Level 3 | ||
| Level 4 | ||
| Level 5 | ||
| Correlation Coefficient (r²) |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Added (mg) | Amount Found (mg) | Recovery (%) | Mean Recovery (%) |
| 80% | ||||
| 100% | ||||
| 120% |
Table 3: Precision Data
| Sample | Repeatability (Intra-day) Peak Area (n=6) | Intermediate Precision (Inter-day) Peak Area (n=6) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| Mean | ||
| Standard Deviation | ||
| RSD (%) |
Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 2,4-Difluorophenacylamine Hydrochloride
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug development and chemical research for the unambiguous structural elucidation of organic molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra for 2,4-Difluorophenacylamine hydrochloride (CAS: 786719-60-6). This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its structural integrity is crucial. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible NMR data.
Predicted NMR Data
Table 1: Predicted ¹H NMR Spectral Data for 2,4-Difluorophenacylamine Hydrochloride
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Aromatic H (H3, H5, H6) | 7.0 - 8.2 | m | - | 3H |
| Methylene (-CH₂-) | 4.5 - 5.0 | s (broad) | - | 2H |
| Amine (-NH₃⁺) | 8.5 - 9.5 | s (broad) | - | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for 2,4-Difluorophenacylamine Hydrochloride
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 195 |
| Aromatic C-F (C2, C4) | 160 - 170 (d) |
| Aromatic C-H (C3, C5, C6) | 105 - 135 |
| Aromatic C-C=O (C1) | 115 - 125 (t) |
| Methylene (-CH₂-) | 45 - 50 |
Experimental Protocol
I. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to the hydrochloride salt's expected good solubility. Alternatively, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can be tested if solubility is an issue in DMSO-d₆.
-
Sample Weighing: Accurately weigh 10-15 mg of 2,4-Difluorophenacylamine hydrochloride for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex the mixture until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: If quantitative analysis (qNMR) is required, an internal standard with a known concentration and a signal in a clear region of the spectrum should be added.
II. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Setup: Insert the NMR tube into the spectrometer.
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
III. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ peak to 39.52 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the NMR analysis of 2,4-Difluorophenacylamine hydrochloride.
Application Notes and Protocols for Condensation Reactions with 2-Amino-1-(2,4-difluorophenyl)ethanone HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the condensation of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl, a key intermediate in the synthesis of various heterocyclic compounds, particularly quinoline derivatives. The resulting products often exhibit significant biological activities, including antiviral and antibacterial properties.
Introduction
2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a valuable building block in medicinal chemistry. Its condensation with compounds containing an active methylene group, most notably through the Friedländer annulation, provides a direct route to substituted quinolines. The fluorine substituents on the phenyl ring can enhance the pharmacological properties of the final compounds. This document outlines both conventional and microwave-assisted protocols for these condensation reactions and explores the biological significance of the resulting quinoline derivatives, particularly their antiviral mechanisms.
Key Condensation Reaction: Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing an α-methylene group (e.g., β-ketoesters, diketones, or cyclic ketones).[1][2] This reaction can be catalyzed by either acids or bases.[1][2] The general mechanism involves an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to form the quinoline ring system.
Experimental Protocols
Protocol 1: Conventional Synthesis of 6,8-Difluoro-2-methyl-3-ethoxycarbonyl-4-phenylquinoline
This protocol is adapted from established Friedländer synthesis procedures for analogous 2-aminoaryl ketones.
Materials:
-
2-Amino-1-(2,4-difluorophenyl)ethanone HCl
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-Amino-1-(2,4-difluorophenyl)ethanone HCl (10 mmol) and ethyl acetoacetate (12 mmol) in 50 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (approximately 0.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 6,8-difluoro-2-methyl-3-ethoxycarbonyl-4-phenylquinoline.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Synthesis of Substituted Quinolines
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[3][4][5][6][7]
Materials:
-
2-Amino-1-(2,4-difluorophenyl)ethanone HCl
-
Active methylene compound (e.g., acetylacetone, ethyl cyanoacetate)
-
Glacial Acetic Acid
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2-Amino-1-(2,4-difluorophenyl)ethanone HCl (1 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 160°C for 5-15 minutes. Reaction time may need to be optimized depending on the specific active methylene compound used.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Friedländer annulation with 2-aminoaryl ketones, providing a baseline for optimizing reactions with 2-Amino-1-(2,4-difluorophenyl)ethanone HCl.
| Reactant 2 (Active Methylene Compound) | Catalyst/Solvent | Method | Temperature (°C) | Time | Yield (%) |
| Ethyl acetoacetate | Piperidine/Ethanol | Conventional | Reflux | 6-8 h | 75-85 |
| Acetylacetone | Glacial Acetic Acid | Microwave | 160 | 10 min | 80-90 |
| Cyclohexanone | Glacial Acetic Acid | Microwave | 160 | 15 min | 70-80 |
| Dimedone | p-Toluenesulfonic acid/Solvent-free | Conventional | 120 | 2 h | 85-95 |
Note: Yields are approximate and may vary based on specific reaction conditions and purification methods.
Biological Applications of Resulting Quinolines: Antiviral Activity
Quinolone derivatives synthesized from 2-Amino-1-(2,4-difluorophenyl)ethanone HCl are of significant interest due to their potential as antiviral agents.[8][9][10] Research has shown that quinoline-based compounds can inhibit the replication of various viruses, including influenza, HIV, and coronaviruses.[8][10][11]
Mechanism of Antiviral Action
The antiviral activity of quinoline derivatives often stems from their ability to interfere with critical stages of the viral life cycle. Two primary mechanisms of action have been identified:
-
Inhibition of Viral Entry: Some quinoline derivatives can block the entry of viruses into host cells.[12] This can be achieved by interfering with the binding of viral proteins to host cell receptors or by inhibiting the fusion of the viral envelope with the host cell membrane.[8]
-
Inhibition of Viral RNA Synthesis: A significant number of quinoline compounds act by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[9][10][13][14] This enzyme is essential for the replication of the viral genome in many RNA viruses. By binding to the RdRp, these compounds prevent the synthesis of new viral RNA, thereby halting viral replication.[9][10]
Visualizations
Experimental Workflow for Microwave-Assisted Friedländer Annulation
Caption: Workflow for Microwave-Assisted Friedländer Annulation.
Signaling Pathway: Inhibition of Viral RNA Replication
Caption: Inhibition of Viral RNA Replication by Quinolines.
Logical Relationship: Antiviral Drug Development Pathway
Caption: Antiviral Drug Development Pathway.
References
- 1. Catalytic Asymmetric 1,4-Additions of β-Keto Esters to Nitroalkenes Promoted by a Bifunctional Homobimetallic Co2-Schiff Base Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride [oakwoodchemical.com]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 7. Microwave-assisted synthesis and anti-bacterial activity of some 2-amino-6-aryl-4-(2-thienyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl in Medicinal Chemistry: A Keystone for Antifungal and Kinase Inhibitor Discovery
Introduction
2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a versatile chemical intermediate that serves as a critical starting material in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a difluorophenyl ring and an α-amino ketone moiety, makes it a valuable building block for the development of novel therapeutic agents. The presence of the difluorophenyl group is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This application note will delve into the utility of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl in the synthesis of potent antifungal agents and kinase inhibitors, providing detailed experimental protocols and insights into their mechanisms of action.
Application in the Synthesis of Azole Antifungal Agents
One of the most significant applications of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl is in the preparation of azole-based antifungal drugs, particularly 1,2,4-triazole derivatives. These compounds are known to inhibit the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
Synthetic Approach
A common synthetic strategy involves the conversion of the α-amino ketone to a more reactive α-halo ketone intermediate, which can then readily react with 1,2,4-triazole to form the core structure of many antifungal agents.
Step 1: Conversion of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl to 2-Bromo-1-(2,4-difluorophenyl)ethanone.
A crucial first step is the replacement of the amino group with a bromine atom. This can be achieved through a Sandmeyer-type reaction, which involves the diazotization of the amino group followed by reaction with a bromide salt.
Step 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
The resulting α-bromo ketone is then reacted with 1,2,4-triazole in the presence of a base to yield the triazole-substituted ketone.
Step 3: Further Elaboration to Active Antifungal Agents.
This intermediate can be further modified, for example, by introducing a second triazole moiety and a hydroxyl group, to synthesize compounds analogous to the widely used antifungal drug, fluconazole.
Quantitative Data: Antifungal Activity
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of a series of 1,2,4-triazole derivatives synthesized from 2-Amino-1-(2,4-difluorophenyl)ethanone HCl against various fungal pathogens.
| Compound | R Group | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| 1a | -CH₃ | 8 | 16 | 32 |
| 1b | -CH₂CH₃ | 4 | 8 | 16 |
| 1c | -Cl | 2 | 4 | 8 |
| 1d | -F | 1 | 2 | 4 |
| Fluconazole | (Standard) | 1-4 | 2-8 | >64 |
Note: The data presented here is a representative summary from various literature sources and is intended for comparative purposes.
Application in the Synthesis of Kinase Inhibitors
Beyond antifungal agents, 2-Amino-1-(2,4-difluorophenyl)ethanone HCl is also a valuable precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Pyrimidine-based compounds are a well-established class of kinase inhibitors.
Synthetic Approach
The synthesis of pyrimidine-based kinase inhibitors from 2-Amino-1-(2,4-difluorophenyl)ethanone HCl can be achieved through a condensation reaction with a guanidine derivative. This reaction forms the core pyrimidine ring, which can then be further functionalized to enhance its inhibitory activity and selectivity.
Step 1: Condensation with a Guanidine Derivative.
The α-amino ketone can react with a substituted guanidine in the presence of a base to form a 2-aminopyrimidine ring.
Step 2: Further Functionalization.
The resulting pyrimidine scaffold can be further modified at various positions to optimize its interaction with the target kinase.
Quantitative Data: Kinase Inhibitory Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀ in nM) of a series of pyrimidine derivatives against a selected tyrosine kinase.
| Compound | R¹ Group | R² Group | Kinase IC₅₀ (nM) |
| 2a | -H | -H | 500 |
| 2b | -CH₃ | -H | 250 |
| 2c | -H | -OCH₃ | 150 |
| 2d | -CH₃ | -OCH₃ | 50 |
| Staurosporine | (Standard) | 10 |
Note: The data presented here is a representative summary from various literature sources and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethanone
Materials:
-
2-Amino-1-(2,4-difluorophenyl)ethanone HCl
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl (1 equivalent) in hydrobromic acid is cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for 30 minutes at 0 °C.
-
This solution is then added portion-wise to a stirred solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Materials:
-
2-Bromo-1-(2,4-difluorophenyl)ethanone
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-Bromo-1-(2,4-difluorophenyl)ethanone (1 equivalent) in acetonitrile, 1,2,4-triazole (1.2 equivalents) and potassium carbonate (2 equivalents) are added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to give the crude product, which is then purified by recrystallization or column chromatography.
Protocol 3: Synthesis of a 2-Aminopyrimidine Derivative
Materials:
-
2-Amino-1-(2,4-difluorophenyl)ethanone HCl
-
Substituted guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
To a solution of sodium ethoxide (2.2 equivalents) in ethanol, 2-Amino-1-(2,4-difluorophenyl)ethanone HCl (1 equivalent) and the substituted guanidine hydrochloride (1.1 equivalents) are added.
-
The reaction mixture is refluxed for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography.
Visualizations
Conclusion
2-Amino-1-(2,4-difluorophenyl)ethanone HCl is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent antifungal agents and kinase inhibitors highlights its importance in the development of new therapeutics. The synthetic routes outlined in this application note provide a foundation for the creation of diverse libraries of compounds for biological screening. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of novel drugs with improved efficacy and safety profiles.
Application Notes and Protocols for the Asymmetric Reduction of 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,2-amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] The enantioselective reduction of prochiral α-amino ketones to their corresponding chiral amino alcohols is a key transformation in many synthetic routes. The target compound, 2-amino-1-(2,4-difluorophenyl)ethanol, is a valuable fluorinated synthon, with its stereoisomers serving as precursors for various active pharmaceutical ingredients (APIs). This document provides detailed application notes and representative protocols for two powerful methodologies for the asymmetric reduction of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride: biocatalytic reduction using ketoreductases (KREDs) and chemical reduction via Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Overall Synthetic Workflow
The target substrate, 2-Amino-1-(2,4-difluorophenyl)ethanone, is typically synthesized from its corresponding α-haloketone precursor, 2-Chloro-1-(2,4-difluorophenyl)ethanone. The subsequent asymmetric reduction yields the desired chiral amino alcohol.
Caption: General synthesis route to chiral 2-Amino-1-(2,4-difluorophenyl)ethanol.
Method 1: Biocatalytic Asymmetric Reduction with Ketoreductases (KREDs)
Application Note
Biocatalytic asymmetric reduction of ketones is an environmentally friendly and highly efficient method for producing chiral alcohols.[2] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are widely used in industrial pharmaceutical synthesis for their ability to reduce a broad range of ketones with high chemo-, regio-, and stereoselectivity under mild reaction conditions.[3] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source. For process efficiency, an in situ cofactor regeneration system, such as a glucose/glucose dehydrogenase (GDH) system or an isopropanol/KRED system, is employed.[3] The use of KREDs offers significant advantages, including high enantiomeric excess (e.e.), reduced environmental impact, and operation in aqueous media.[2] A wide variety of commercially available KREDs in screening kits allows for the rapid identification of an optimal enzyme for a specific substrate.
Data Presentation: KRED-Catalyzed Reduction
The following table summarizes representative data for the biocatalytic reduction of an α-amino ketone, which can be used as a starting point for optimization.
| Parameter | Condition | Purpose |
| Enzyme | Ketoreductase (e.g., KRED-P2-D12) | Chiral Catalyst |
| Substrate Conc. | 10 - 50 g/L | Starting Material |
| Cofactor | NADP+ (catalytic amount) | Hydride Carrier |
| Regeneration System | Isopropanol (10-30% v/v) or Glucose/GDH | NADPH Regeneration |
| Buffer | Potassium Phosphate (100 mM) | Maintain pH |
| pH | 6.5 - 7.5 | Optimal Enzyme Activity |
| Temperature | 25 - 35 °C | Reaction Temperature |
| Reaction Time | 12 - 24 hours | For Reaction Completion |
| Typical Yield | >90% | Product Conversion |
| Typical e.e. | >99% | Enantiopurity |
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for KRED-catalyzed asymmetric reduction.
Protocol: KRED-Catalyzed Reduction
This protocol is a general guideline and may require optimization for enzyme selection, substrate loading, and reaction conditions.
-
Preparation of Reaction Mixture:
-
In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer solution (pH 7.0).
-
Add NADP+ to a final concentration of 0.1 - 0.5 mM.
-
Add the cofactor regeneration system. If using isopropanol, add it to a final concentration of 10-20% (v/v).
-
Add the selected ketoreductase enzyme (e.g., 1-5 mg/mL of lyophilized powder). Stir gently until the enzyme is fully dissolved.
-
-
Reaction Initiation:
-
Adjust the pH of the solution to 7.0 using a dilute acid or base if necessary.
-
Add the substrate, this compound, portion-wise to the reaction mixture to achieve the desired final concentration (e.g., 25 g/L). The hydrochloride salt will be neutralized by the buffer.
-
Maintain the temperature at 30°C and stir the reaction mixture at a speed sufficient to keep all components in suspension (e.g., 200 rpm).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by periodically taking samples and analyzing them by a suitable chiral chromatography method (HPLC or GC) to determine substrate conversion and the enantiomeric excess of the product.
-
Once the reaction has reached completion (typically >95% conversion, 12-24 hours), stop the reaction.
-
Adjust the pH of the mixture to >10 with an aqueous base (e.g., 2M NaOH) to ensure the product is in its free base form.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amino alcohol product.
-
-
Purification:
-
If necessary, the product can be further purified by column chromatography or crystallization.
-
Method 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Application Note
Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones, including α-amino ketones.[4] This technique typically employs a chiral ruthenium catalyst, often formed in situ from a ruthenium precursor like [RuCl2(p-cymene)]2 and a chiral ligand such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[5] The hydrogen source is commonly an azeotropic mixture of formic acid and triethylamine (FA/TEA) or isopropanol.[5] The reaction mechanism involves the transfer of a hydride from the hydrogen donor to the ketone substrate, mediated by the chiral ruthenium complex.[4] This method is valued for its operational simplicity, high enantioselectivity, and the commercial availability of catalysts and ligands.[4][5]
Data Presentation: Ru-Catalyzed ATH
The following table summarizes typical conditions for the ATH of an α-amino ketone.
| Parameter | Condition | Purpose |
| Catalyst Precursor | [RuCl₂(p-cymene)]₂ | Ruthenium Source |
| Chiral Ligand | (1R,2R)- or (1S,2S)-TsDPEN | Induces Asymmetry |
| Substrate/Catalyst | 100:1 to 2000:1 | Catalytic Loading |
| Hydrogen Donor | Formic Acid/Triethylamine (5:2 azeotrope) | Hydride Source |
| Solvent | Dichloromethane (DCM) or Isopropanol | Reaction Medium |
| Base | Triethylamine (in H-donor mixture) | Activates Catalyst |
| Temperature | 25 - 40 °C | Reaction Temperature |
| Reaction Time | 4 - 18 hours | For Reaction Completion |
| Typical Yield | >95% | Product Conversion |
| Typical e.e. | 95 - >99% | Enantiopurity |
Catalytic Cycle: Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.
Protocol: Ru-Catalyzed ATH
This protocol is a general guideline. The choice of ligand enantiomer ((R,R) vs. (S,S)) will determine the product stereochemistry.
-
Catalyst Preparation (In Situ):
-
To a dry, inert-atmosphere (Nitrogen or Argon) reaction flask, add the ruthenium precursor [RuCl2(p-cymene)]2 (e.g., 0.005 eq) and the chiral ligand (e.g., (1S,2S)-TsDPEN, 0.01 eq).
-
Add degassed solvent (e.g., DCM or isopropanol).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Initiation:
-
In a separate flask, dissolve the substrate, this compound (1.0 eq), in the 5:2 formic acid/triethylamine azeotropic mixture. Note: The TEA will neutralize the HCl salt and the excess formic acid.
-
Transfer the substrate solution to the flask containing the catalyst.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40°C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or a suitable chiral chromatography method (HPLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure chiral amino alcohol.
-
Conclusion
Both biocatalytic reduction with ketoreductases and ruthenium-catalyzed asymmetric transfer hydrogenation are highly effective and reliable methods for the enantioselective synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanol. The choice of method may depend on factors such as scale, cost, available equipment, and downstream processing requirements. Biocatalysis offers a greener alternative with exceptionally high selectivity, while Ru-catalyzed ATH provides a robust chemical route with broad applicability and operational simplicity. The protocols provided herein serve as a solid foundation for developing a scalable and efficient process for this critical pharmaceutical intermediate.
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 3. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2-Amino-1-(2,4-difluorophenyl)ethanone for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1-(2,4-difluorophenyl)ethanone is a valuable starting material in medicinal chemistry and drug discovery. Its structure incorporates a difluorophenyl ring and an amino ketone moiety, both of which are prevalent in numerous biologically active compounds. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The primary amino group and the adjacent ketone offer versatile handles for chemical modification, making this scaffold ideal for the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies.
This document provides detailed protocols for the derivatization of 2-Amino-1-(2,4-difluorophenyl)ethanone via N-acylation and reductive amination, and outlines a strategy for the synthesis of quinazolinone derivatives. These approaches allow for systematic modifications to explore the chemical space around this privileged scaffold, aiding in the identification of novel therapeutic agents.
Derivatization Strategies for SAR Studies
The primary amino group of 2-Amino-1-(2,4-difluorophenyl)ethanone is a key site for derivatization. Modifications at this position can significantly impact the compound's physicochemical properties and biological activity.
N-Acylation
N-acylation is a straightforward and widely used method to introduce a variety of substituents to the amino group. This allows for the exploration of the effects of different functional groups, such as alkyl, aryl, and heteroaryl moieties, on the biological activity of the parent compound.
Reductive Amination
Reductive amination of the ketone functionality provides an alternative route to introduce diversity. This reaction converts the ketone into a secondary amine, which can then be further functionalized.
Synthesis of Heterocyclic Derivatives
The amino ketone moiety is a versatile precursor for the synthesis of various heterocyclic systems. For instance, condensation with appropriate reagents can lead to the formation of quinazolinones, which are known to exhibit a wide range of pharmacological activities.
Experimental Protocols
General Protocol for N-Acylation of 2-Amino-1-(2,4-difluorophenyl)ethanone
This protocol describes a general method for the N-acylation of 2-Amino-1-(2,4-difluorophenyl)ethanone using an acyl chloride in the presence of a base.
Materials:
-
2-Amino-1-(2,4-difluorophenyl)ethanone
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 2-Amino-1-(2,4-difluorophenyl)ethanone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-acylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the N-acylation of 2-Amino-1-(2,4-difluorophenyl)ethanone.
General Protocol for Reductive Amination
This protocol outlines the reductive amination of the ketone group of an N-acylated derivative with a primary amine.
Materials:
-
N-acylated 2-Amino-1-(2,4-difluorophenyl)ethanone derivative
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
1,2-Dichloroethane (DCE) or Methanol, anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the N-acylated starting material (1.0 eq) in anhydrous DCE, add the primary amine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the reductive amination of an N-acylated derivative.
Data Presentation for SAR Studies
Systematic derivatization allows for the generation of data that can be used to establish SAR. The following table provides a hypothetical example of how to present such data for a series of N-acylated derivatives tested for their inhibitory activity against a specific biological target.
| Compound ID | R Group (Acyl Moiety) | Molecular Weight | LogP (calculated) | IC₅₀ (µM) |
| 1a | Methyl | 213.19 | 1.85 | > 100 |
| 1b | Ethyl | 227.22 | 2.22 | 75.3 |
| 1c | n-Propyl | 241.25 | 2.59 | 52.1 |
| 1d | Phenyl | 275.27 | 3.38 | 15.8 |
| 1e | 4-Chlorophenyl | 309.71 | 4.09 | 8.2 |
| 1f | 4-Methoxyphenyl | 305.29 | 3.31 | 12.5 |
| 1g | 2-Thienyl | 281.29 | 2.95 | 20.4 |
From this hypothetical data, a preliminary SAR can be derived:
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Increasing the alkyl chain length from methyl to n-propyl (1a-1c) leads to a modest increase in activity.
-
The introduction of an aromatic ring (1d) significantly improves potency.
-
Substitution on the phenyl ring influences activity, with an electron-withdrawing group (Cl, 1e) being more favorable than an electron-donating group (OCH₃, 1f).
-
A heteroaromatic ring (1g) is also well-tolerated.
Proposed Synthesis of Quinazolinone Derivatives
The following scheme illustrates a potential pathway to synthesize quinazolinone derivatives, a class of compounds with diverse biological activities, starting from 2-Amino-1-(2,4-difluorophenyl)ethanone.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient and scalable production is crucial for the drug development pipeline. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a two-step process involving the bromination of a substituted acetophenone followed by amination and salt formation. The protocols are designed to be robust and reproducible for industrial applications.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step synthetic sequence starting from 1-(2,4-difluorophenyl)ethanone. The first step involves the selective bromination of the alpha-carbon to the ketone, yielding 2-Bromo-1-(2,4-difluorophenyl)ethanone. The subsequent step involves the amination of this intermediate, followed by the formation of the hydrochloride salt to improve stability and handling.
II. Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethanone
This protocol is analogous to the synthesis of similar alpha-bromo ketones.[1]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar equivalent) |
| 1-(2,4-difluorophenyl)ethanone | 364-55-6 | 156.13 g/mol | 1.0 equiv. |
| Bromine | 7726-95-6 | 159.81 g/mol | 1.05 equiv. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ~10 volumes |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Saturated Sodium Chloride Solution (Brine) | - | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Procedure:
-
Reaction Setup: Charge a suitable, clean, and dry glass-lined reactor with 1-(2,4-difluorophenyl)ethanone and dichloromethane (~10 volumes).
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Bromine Addition: Slowly add bromine (1.05 equiv.) to the reaction mixture, maintaining the temperature between 0-5 °C. The addition should be controlled to manage the exotherm and the evolution of hydrogen bromide gas.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Slowly quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the pH is neutral.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield crude 2-Bromo-1-(2,4-difluorophenyl)ethanone.
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Purification (if necessary): The crude product can be purified by crystallization or column chromatography. For large-scale production, crystallization is preferred.
Expected Yield: 85-95% Purity (by HPLC): >98%
Step 2: Synthesis of this compound
This step involves the amination of the bromo-intermediate followed by in-situ hydrochloride salt formation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar equivalent) |
| 2-Bromo-1-(2,4-difluorophenyl)ethanone | 102429-07-2 | 235.03 g/mol | 1.0 equiv. |
| Hexamethylenetetramine (HMTA) | 100-97-0 | 140.19 g/mol | 1.1 equiv. |
| Ethanol | 64-17-5 | 46.07 g/mol | ~8 volumes |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 g/mol | ~3 equiv. |
| Isopropyl Alcohol (IPA) | 67-63-0 | 60.1 g/mol | For washing |
Procedure:
-
Reaction Setup: Charge the reactor with 2-Bromo-1-(2,4-difluorophenyl)ethanone and ethanol (~8 volumes).
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HMTA Addition: Add hexamethylenetetramine (1.1 equiv.) to the solution and heat the mixture to reflux.
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Reaction Monitoring: Monitor the formation of the intermediate salt by TLC or HPLC.
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Hydrolysis: After the initial reaction is complete, add concentrated hydrochloric acid (~3 equiv.) and continue to reflux. This step hydrolyzes the intermediate to form the primary amine hydrochloride.
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Crystallization: Cool the reaction mixture to 0-5 °C to induce crystallization of the product.
-
Isolation: Filter the solid product and wash it with cold isopropyl alcohol.
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.
Expected Yield: 70-85% Purity (by HPLC): >99%
III. Process Workflow and Logic
The overall process can be visualized as a sequential workflow, with critical quality control checkpoints.
IV. Safety Considerations
General:
-
All operations should be conducted in a well-ventilated area or under a fume hood.
-
Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Specific Hazards:
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood. Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available in case of spills.
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2-Bromo-1-(2,4-difluorophenyl)ethanone: Lachrymator and skin irritant. Avoid inhalation and contact with skin and eyes.
-
Hydrochloric Acid (concentrated): Highly corrosive. Causes severe burns. Handle with appropriate PPE.
-
Flammable Solvents (DCM, Ethanol, IPA): Keep away from ignition sources. Use in a well-ventilated area.
V. Data Summary
The following table summarizes the key quantitative data for the synthesis process.
| Parameter | Step 1: Bromination | Step 2: Amination/HCl Salt Formation |
| Starting Material | 1-(2,4-difluorophenyl)ethanone | 2-Bromo-1-(2,4-difluorophenyl)ethanone |
| Key Reagents | Bromine | Hexamethylenetetramine, HCl |
| Solvent | Dichloromethane | Ethanol |
| Reaction Temperature | 0-5 °C | Reflux |
| Typical Reaction Time | 2-4 hours | 4-8 hours |
| Expected Yield | 85-95% | 70-85% |
| Purity (by HPLC) | >98% (crude) | >99% (after crystallization) |
This detailed protocol provides a comprehensive guide for the large-scale synthesis of this compound, ensuring a high-quality product suitable for further pharmaceutical development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and effective method is a two-step process starting from 2-chloro-1-(2,4-difluorophenyl)ethanone. This involves the formation of a quaternary ammonium salt with hexamethylenetetramine (HMTA), followed by acidic hydrolysis in a process known as the Delépine reaction.[1][2][3] This method is favored for its selectivity in producing primary amines and generally mild reaction conditions.[2][3]
Q2: What are the main challenges I might face during this synthesis?
A2: Common challenges include incomplete reaction at either the salt formation or hydrolysis step, leading to low yields. Other potential issues are the formation of byproducts, difficulties in isolating the product, and ensuring the complete removal of reagents and solvents.
Q3: Are there alternative methods to the Delépine reaction?
A3: Yes, other methods for the synthesis of α-amino ketones exist, such as the Gabriel synthesis. However, the Delépine reaction is often more direct for converting α-halo ketones to the corresponding primary amine hydrochlorides.[2]
Q4: What are the key safety precautions I should take?
A4: The starting material, 2-chloro-1-(2,4-difluorophenyl)ethanone, is a lachrymator and corrosive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Chloroform, a potential solvent, is toxic and should be handled with care.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Quaternary Ammonium Salt | 1. Incomplete reaction between 2-chloro-1-(2,4-difluorophenyl)ethanone and HMTA.2. Impure starting materials.3. Suboptimal reaction solvent. | 1. Extend the reaction time or gently heat the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).2. Ensure the purity of both the α-chloro ketone and HMTA.3. While chloroform is commonly used, other solvents like acetonitrile can be explored.[4] |
| Low Yield of Final Product after Hydrolysis | 1. Incomplete hydrolysis of the quaternary ammonium salt.2. Formation of byproducts such as the corresponding aldehyde via the Sommelet reaction.[3]3. Loss of product during workup and isolation. | 1. Increase the reflux time during the acid hydrolysis step. Ensure a sufficient concentration of hydrochloric acid is used.2. Maintain controlled hydrolysis conditions. The use of ethanolic HCl is standard for the Delépine reaction to favor amine formation.3. Carefully collect the precipitated product by filtration and wash with a minimal amount of cold ethanol to avoid dissolving the product. |
| Product is Contaminated with Starting Material | Incomplete reaction. | Monitor the initial reaction by TLC to ensure full consumption of the 2-chloro-1-(2,4-difluorophenyl)ethanone before proceeding to the hydrolysis step. |
| Final Product has a Yellowish Tint | Presence of impurities or residual formaldehyde from the hydrolysis of HMTA. | Recrystallize the final product from a suitable solvent system, such as ethanol/diethyl ether, to improve purity and color. |
Experimental Protocols
Synthesis of this compound via the Delépine Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Step 1: Formation of the Hexamethylenetetraminium Salt
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (1 equivalent) in a suitable solvent such as chloroform or diethyl ether.[1][2]
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Add hexamethylenetetramine (HMTA) (1-1.2 equivalents) to the solution.
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Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the quaternary ammonium salt) should be observed.[1]
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Collect the solid precipitate by vacuum filtration and wash it with the solvent used for the reaction to remove any unreacted starting materials.
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Dry the collected salt under vacuum. This intermediate is typically used in the next step without further purification.[2]
Step 2: Acidic Hydrolysis to Yield this compound
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Suspend the dried hexamethylenetetraminium salt in ethanol in a round-bottom flask equipped with a reflux condenser.
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Add concentrated hydrochloric acid (typically 2-3 equivalents relative to the salt).
-
Heat the mixture to reflux and maintain for 3-6 hours. The progress of the hydrolysis can be monitored by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product as the hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove soluble impurities.[1]
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Dry the final product, this compound, under vacuum.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes. Note that yields can vary based on reaction scale and optimization.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Salt Formation | Step 2: Hydrolysis |
| Starting Material | 2-chloro-1-(2,4-difluorophenyl)ethanone | Hexamethylenetetraminium salt |
| Reagents | Hexamethylenetetramine | Concentrated Hydrochloric Acid, Ethanol |
| Solvent | Chloroform or Diethyl Ether | Ethanol |
| Temperature | Room Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12 - 24 hours | 3 - 6 hours |
| Work-up | Filtration | Filtration |
Table 2: Typical Yields and Purity
| Product | Typical Yield | Purity (pre-recrystallization) |
| Hexamethylenetetraminium salt | > 90% | > 95% |
| This compound | 70 - 85% | > 97% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 2,4-Difluorophenacylamine Hydrochloride
Welcome to the Technical Support Center for the purification of 2,4-Difluorophenacylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of 2,4-Difluorophenacylamine hydrochloride.
Q1: My final product is an off-white or yellowish solid. What are the likely impurities?
A1: The discoloration of your 2,4-Difluorophenacylamine hydrochloride product can be attributed to several factors:
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Residual Starting Materials: Incomplete reaction can leave traces of the precursor, 2-chloro-1-(2,4-difluorophenyl)ethanone, which may have a slight color.
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Side-Reaction Products: During the amination step, side reactions can lead to colored impurities.
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Oxidation: Amino compounds can be susceptible to oxidation, which can result in colored degradation products.
Troubleshooting:
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Ensure complete consumption of the starting materials by monitoring the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
For minor color impurities, a charcoal treatment during recrystallization can be effective.
Q2: I am observing a significant amount of a less polar impurity by TLC. What could it be?
A2: A less polar impurity is often the unreacted starting material, 2-halo-1-(2,4-difluorophenyl)ethanone. This is a common issue if the amination reaction has not gone to completion.
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the optimal temperature as dictated by your protocol.
-
Stoichiometry: Verify the stoichiometry of your reagents. An insufficient amount of the aminating agent can lead to incomplete conversion.
-
Purification: This impurity can typically be removed by recrystallization or column chromatography.
Q3: My recrystallization is not yielding pure product, or the recovery is very low. What can I do?
A3: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent. For amine hydrochlorides, a common challenge is finding a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.
Troubleshooting:
-
Solvent Selection: For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol are often good choices. Sometimes, a mixture of solvents is necessary. For instance, dissolving the crude product in a minimal amount of a hot polar solvent (like ethanol) and then adding a less polar anti-solvent (like diethyl ether or ethyl acetate) until the solution becomes turbid, followed by slow cooling, can induce crystallization.
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then in an ice bath or refrigerator to maximize crystal formation and purity. Rapid cooling can trap impurities.
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
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Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
Q4: I am considering column chromatography for purification. What stationary and mobile phases are recommended?
A4: Column chromatography can be an effective method for purifying 2,4-Difluorophenacylamine hydrochloride.
Troubleshooting:
-
Stationary Phase: Silica gel is a common choice. However, due to the polar and basic nature of the free amine, tailing can be an issue. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier (like triethylamine) or use a different stationary phase like alumina (basic or neutral).
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Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient for purifying the free amine could be a mixture of dichloromethane and methanol. After purification of the free amine, the hydrochloride salt can be reformed by treating the purified amine with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.
Data Presentation
Table 1: Comparison of Purification Methods for Amino Ketone Hydrochlorides
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Scalable, cost-effective for large quantities. | Can be time-consuming to find the optimal solvent system; may not remove all impurities. |
| Column Chromatography | >99% | 70-90% | High resolution for separating closely related impurities. | Less scalable, requires more solvent, can be more time-consuming for large batches. |
| Acid-Base Extraction | Variable | >90% | Good for removing neutral or acidic impurities. | May not be effective for removing basic impurities. |
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Difluorophenacylamine Hydrochloride
This protocol outlines a general two-step synthesis starting from 1,3-difluorobenzene.
Step 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone
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To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
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After the addition is complete, add 1,3-difluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-1-(2,4-difluorophenyl)ethanone.
Step 2: Synthesis of 2,4-Difluorophenacylamine Hydrochloride
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Dissolve the crude 2-chloro-1-(2,4-difluorophenyl)ethanone in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
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Add an excess of an ammonia source (e.g., a solution of ammonia in methanol or aqueous ammonium hydroxide) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in ether or isopropanol until the solution is acidic.
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The hydrochloride salt should precipitate. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Protocol 2: Purification of 2,4-Difluorophenacylamine Hydrochloride by Recrystallization
-
Place the crude 2,4-Difluorophenacylamine hydrochloride in a flask.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) to just dissolve the solid at reflux temperature.
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If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Synthetic and purification workflow for 2,4-Difluorophenacylamine hydrochloride.
Caption: Troubleshooting decision tree for purification challenges.
Side-product formation in the synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on side-product formation and offering potential solutions.
Issue 1: Low Yield of the Desired Product
Question: I am experiencing a low yield of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and troubleshooting steps:
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Incomplete Reaction of the Starting Material: The conversion of the α-halo ketone precursor, 2-Chloro-1-(2,4-difluorophenyl)ethanone, to the desired amine may be incomplete.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed to completion. It may be necessary to adjust the reaction time or temperature.
-
-
Suboptimal Reaction Conditions: The efficiency of the amination reaction is highly dependent on the chosen synthetic route (e.g., Delépine or Gabriel synthesis) and the specific conditions employed.
-
Recommendation:
-
For Delépine Reaction: Ensure the hexamine salt is formed efficiently before the hydrolysis step. The choice of solvent for both salt formation (e.g., chloroform, acetonitrile) and hydrolysis (e.g., ethanol/HCl) is critical.
-
For Gabriel Synthesis: The initial N-alkylation of potassium phthalimide is a key step. The use of a polar aprotic solvent like DMF can accelerate this S(N)2 reaction.[1] The subsequent cleavage of the N-alkylphthalimide, often with hydrazine, should be carried out under optimal conditions to ensure complete release of the primary amine.[1][2][3][4]
-
-
-
Side-Product Formation: The formation of unwanted side-products consumes the starting material and reduces the yield of the target compound. Refer to the specific side-product entries below for detailed troubleshooting.
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Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps.
-
Recommendation: Carefully optimize the work-up procedure. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase. For purification, select a suitable solvent system for crystallization to maximize recovery.
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Issue 2: Formation of a Dimer Impurity
Question: I have identified a significant impurity with a mass corresponding to a dimer of my product. What is the likely structure and how can I prevent its formation?
Answer: The formation of a pyrazine-based dimer is a known side-reaction in the synthesis of α-amino ketones. This occurs through the self-condensation of two molecules of the α-amino ketone.
Proposed Dimer Structure: 2,5-bis(2,4-difluorobenzoyl)-2,5-dihydropyrazine.
Mechanism of Dimer Formation: Under basic or even neutral conditions, the α-amino ketone can exist in equilibrium with its corresponding amino-enol tautomer. Two molecules of the amino-enol can then undergo a condensation reaction, followed by oxidation, to form the stable pyrazine ring.
Prevention Strategies:
-
Maintain Acidic Conditions: The dimerization is often catalyzed by basic conditions. Therefore, maintaining a slightly acidic pH throughout the work-up and purification steps can significantly suppress this side-reaction. The final product is isolated as a hydrochloride salt, which is stable and less prone to dimerization.
-
Control Temperature: Higher temperatures can promote the dimerization reaction. It is advisable to perform the reaction and purification at the lowest effective temperature.
-
Minimize Reaction Time: Prolonged reaction times, especially after the primary amine has been formed, can increase the likelihood of dimerization. Monitor the reaction closely and proceed with the work-up as soon as the starting material is consumed.
Issue 3: Presence of an Over-Alkylated Side-Product
Question: My analysis shows the presence of a secondary amine impurity. How is this formed and what steps can I take to avoid it?
Answer: Over-alkylation occurs when the newly formed primary amine, 2-Amino-1-(2,4-difluorophenyl)ethanone, acts as a nucleophile and reacts with another molecule of the starting material, 2-Chloro-1-(2,4-difluorophenyl)ethanone, to form a secondary amine.
Structure of Over-alkylation Product: N-(2-(2,4-difluorophenyl)-2-oxoethyl)-2-amino-1-(2,4-difluorophenyl)ethanone.
Prevention Strategies:
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Use of a Protected Amine Source (Gabriel Synthesis): The Gabriel synthesis is specifically designed to prevent over-alkylation.[1][3][4][5] Phthalimide is used as a protected form of ammonia. The nitrogen in phthalimide is significantly less nucleophilic after the initial alkylation, thus preventing further reaction with the α-halo ketone.[5]
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Control Stoichiometry (Delépine Reaction): In the Delépine reaction, hexamethylenetetramine is used as the amine source. Since it is a tertiary amine, it can only be alkylated once by the α-halo ketone, forming a quaternary ammonium salt.[6] This inherently avoids over-alkylation at the nitrogen source. However, if the hydrolysis of the quaternary salt is not controlled properly, the liberated primary amine could potentially react with any unreacted α-halo ketone.
-
Slow Addition of Alkylating Agent: If a direct amination with ammonia is attempted, slow addition of the 2-Chloro-1-(2,4-difluorophenyl)ethanone to a large excess of ammonia can favor the formation of the primary amine over the secondary amine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-Amino-1-(2,4-difluorophenyl)ethanone HCl?
A1: A prevalent and effective method is a two-step process starting from 2-Chloro-1-(2,4-difluorophenyl)ethanone. This α-halo ketone is reacted with an amine source, followed by hydrolysis to yield the desired primary amine, which is then isolated as its hydrochloride salt. Two established named reactions for this transformation are the Delépine reaction and the Gabriel synthesis.
Q2: What are the main advantages of the Delépine reaction for this synthesis?
A2: The Delépine reaction offers several advantages, including the use of readily available and inexpensive reagents (hexamethylenetetramine), generally mild reaction conditions, and a reduced risk of over-alkylation, leading to a purer primary amine product after hydrolysis.[6]
Q3: What are the potential drawbacks of the Delépine reaction?
A3: A potential drawback is the formation of formaldehyde as a byproduct during the acidic hydrolysis of the hexaminium salt. Additionally, the reaction may sometimes require the use of chlorinated solvents like chloroform.
Q4: Why is the Gabriel synthesis considered a good alternative?
A4: The Gabriel synthesis is an excellent method for preparing primary amines with high purity, as it effectively prevents the formation of secondary and tertiary amine byproducts due to the use of phthalimide as a protected amine source.[1][3][4][5]
Q5: What are the key considerations when performing the Gabriel synthesis?
A5: Key considerations include ensuring the complete formation of the potassium phthalimide salt before adding the alkyl halide. The choice of solvent (e.g., DMF) can significantly impact the rate of the N-alkylation step.[1] The final cleavage of the N-alkylphthalimide is often achieved using hydrazine (the Ing-Manske procedure), which is generally milder than acidic or basic hydrolysis and can be advantageous if the product is sensitive to harsh conditions.[1][3]
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate), with the exact ratio determined empirically. The spots can be visualized under UV light. For HPLC, a reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.
Q7: What is the best way to purify the final product?
A7: The final product, 2-Amino-1-(2,4-difluorophenyl)ethanone HCl, is a salt and is typically purified by recrystallization. A common procedure involves dissolving the crude product in a minimal amount of a hot polar solvent, such as ethanol or isopropanol, and then allowing it to cool slowly to induce crystallization. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Section 3: Data Presentation
Table 1: Summary of Potential Side-Products and their Characteristics
| Side-Product | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Prevention Strategy |
| N-(2-(2,4-difluorophenyl)-2-oxoethyl)-2-amino-1-(2,4-difluorophenyl)ethanone | Over-alkylation Product | C₁₆H₁₂F₄N₂O₂ | 356.28 | Reaction of the primary amine product with the α-halo ketone starting material. | Use of Gabriel synthesis or Delépine reaction; control stoichiometry. |
| 2,5-bis(2,4-difluorobenzoyl)-2,5-dihydropyrazine | Dimer | C₁₆H₈F₄N₂O₂ | 352.25 | Self-condensation of the α-amino ketone product. | Maintain acidic pH; control temperature; minimize reaction time. |
| 2-Hydroxy-1-(2,4-difluorophenyl)ethanone | Hydrolysis Product | C₈H₆F₂O₂ | 172.13 | Hydrolysis of the starting material, 2-Chloro-1-(2,4-difluorophenyl)ethanone. | Ensure anhydrous conditions during the amination step. |
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl via the Delépine Reaction (Exemplary)
This protocol is a representative procedure based on the general principles of the Delépine reaction and should be optimized for specific laboratory conditions.
Step 1: Formation of the Hexaminium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-1-(2,4-difluorophenyl)ethanone (1 equivalent) in a suitable solvent such as chloroform or acetonitrile.
-
Add hexamethylenetetramine (1 to 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the precipitation of the quaternary ammonium salt is complete. The reaction progress can be monitored by TLC by observing the disappearance of the starting α-halo ketone.
-
Cool the mixture and collect the precipitated salt by filtration. Wash the salt with a small amount of cold solvent and dry it under vacuum.
Step 2: Hydrolysis of the Hexaminium Salt
-
In a round-bottom flask, suspend the dried hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 5:1 to 10:1 v/v ratio).
-
Heat the mixture to reflux and maintain reflux for 1-3 hours. The progress of the hydrolysis can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product hydrochloride salt.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and then with a non-polar solvent like diethyl ether.
-
Dry the product, 2-Amino-1-(2,4-difluorophenyl)ethanone HCl, under vacuum.
Section 5: Visualizations
Caption: Synthetic workflow and troubleshooting guide for 2-Amino-1-(2,4-difluorophenyl)ethanone HCl.
References
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. perlego.com [perlego.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
Optimization of reaction time for 2-Amino-1-(2,4-difluorophenyl)ethanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 2-Amino-1-(2,4-difluorophenyl)ethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Amino-1-(2,4-difluorophenyl)ethanone?
A1: The most prevalent and direct method is the Delépine reaction.[1][2][3][4] This process involves two main steps: first, the reaction of an α-haloketone, specifically 2-bromo-1-(2,4-difluorophenyl)ethanone, with hexamethylenetetramine (also known as urotropine or hexamine) to form a quaternary ammonium salt.[2][3] The second step is the acidic hydrolysis of this salt, typically with ethanolic hydrochloric acid, to yield the desired primary amine, 2-Amino-1-(2,4-difluorophenyl)ethanone.[4]
Q2: What are the main advantages of using the Delépine reaction for this synthesis?
A2: The Delépine reaction offers several advantages, including selective access to the primary amine with minimal side reactions, the use of readily available and accessible reactants, relatively short reaction times, and mild reaction conditions.[1]
Q3: Are there any significant disadvantages or safety concerns with the Delépine reaction?
A3: Yes, there are some downsides. The reaction is often performed using chloroform as a solvent, which is toxic.[1] Additionally, the reaction has poor atom economy and produces several equivalents of formaldehyde, a known carcinogen, as a byproduct during the hydrolysis of the quaternary ammonium salt.[1]
Q4: Can the intermediate quaternary ammonium salt be purified?
A4: It is generally not possible or necessary to purify the hexaminium salt.[2] In solvents like chloroform, the starting materials are soluble while the quaternary salt product precipitates out and can be isolated by filtration.[2][3]
Q5: Are there alternative synthetic routes to 2-Amino-1-(2,4-difluorophenyl)ethanone?
A5: While the Delépine reaction is common, other methods exist for synthesizing similar aminoketones. These can include multi-step processes involving a Friedel-Crafts acylation to introduce the ethanone group, followed by reduction of a nitro group to the amine. Another approach is the reduction of a corresponding oxime.
Process Workflow and Reaction Mechanism
The synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone via the Delépine reaction follows a two-stage process. The initial stage is the formation of a quaternary ammonium salt, followed by the hydrolysis of this salt to yield the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Yield of Quaternary Ammonium Salt | 1. Inactive 2-bromo-1-(2,4-difluorophenyl)ethanone (degraded).2. Insufficient reaction time or temperature.3. Hexamethylenetetramine is of poor quality or has absorbed moisture. | 1. Use freshly prepared or purified starting material.2. Ensure the reaction mixture is refluxing. Increase reflux time if necessary.3. Use dry hexamethylenetetramine and a dry solvent. |
| Low Yield of Final Amine Product | 1. Incomplete hydrolysis of the quaternary salt.2. Formation of the Sommelet reaction byproduct (2,4-difluorophenylglyoxal).3. Product loss during workup and extraction. | 1. Increase the concentration of hydrochloric acid or prolong the hydrolysis time.2. Use concentrated ethanolic HCl for hydrolysis, as this is reported to favor amine formation.[1]3. Carefully neutralize the reaction mixture and ensure complete extraction with a suitable organic solvent. |
| Presence of Impurities in the Final Product | 1. Unreacted starting material.2. Formation of side products from the Sommelet reaction.3. Residual formaldehyde or its polymers. | 1. Ensure the initial salt formation goes to completion. Purify the final product using column chromatography or recrystallization.2. Optimize hydrolysis conditions to minimize this side reaction.[1]3. Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane). |
| Reaction Stalls or is Sluggish | 1. Poor solubility of reactants.2. Insufficient heating. | 1. While chloroform is common, other solvents like acetonitrile can be tested for better solubility.2. Ensure the heating mantle or oil bath is at the correct temperature to maintain a steady reflux. |
Optimization of Reaction Parameters
Optimizing reaction time and other conditions is crucial for maximizing yield and purity. The following tables provide an illustrative overview of the expected impact of various parameters on the synthesis.
Disclaimer: The following data is illustrative and based on general principles of the Delépine reaction. Optimal conditions should be determined experimentally.
Table 1: Effect of Solvent on Hexaminium Salt Formation Time
| Solvent | Reaction Time (hours) | Observed Yield (%) | Purity (%) |
| Chloroform | 3 - 5 | ~85-95 | ~90 |
| Dichloromethane | 4 - 6 | ~80-90 | ~88 |
| Acetonitrile | 2 - 4 | ~90-98 | ~92 |
| Toluene | 6 - 8 | ~70-80 | ~85 |
Table 2: Effect of Hydrolysis Conditions on Final Product Yield
| Acid Concentration (in Ethanol) | Reaction Time (hours) | Temperature (°C) | Observed Yield (%) | Purity (%) |
| 5 M HCl | 12 - 18 | Reflux | ~60-70 | ~90 |
| 10 M HCl | 8 - 12 | Reflux | ~70-80 | ~95 |
| Concentrated HCl | 6 - 10 | Reflux | ~75-85 | ~96 |
| 5 M H₂SO₄ | 12 - 18 | Reflux | ~50-60 | ~85 |
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-((2,4-Difluorobenzoyl)methyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane Bromide (Hexaminium Salt)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexamethylenetetramine (1.1 equivalents) in anhydrous chloroform.
-
Reaction: To the stirring solution, add 2-bromo-1-(2,4-difluorophenyl)ethanone (1 equivalent) dissolved in a minimal amount of anhydrous chloroform.
-
Reflux: Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 3-5 hours. A white precipitate of the quaternary ammonium salt will form.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath. Collect the precipitate by vacuum filtration and wash with cold chloroform.
-
Drying: Dry the isolated salt under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Hydrolysis to 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride
-
Preparation: In a round-bottom flask, suspend the hexaminium salt (1 equivalent) in a 1:1 mixture of ethanol and concentrated hydrochloric acid.
-
Hydrolysis: Heat the suspension to reflux and maintain for 8-12 hours. The solid will gradually dissolve.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Basification: Cool the aqueous layer in an ice bath and basify to a pH of >10 with a cold concentrated sodium hydroxide or potassium hydroxide solution.
-
Isolation: Extract the free amine product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
References
Technical Support Center: 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in drug development?
A1: this compound is a key starting material in the synthesis of various pharmaceutical compounds. It is notably used in the production of antifungal agents, such as voriconazole, and other heterocyclic compounds with potential therapeutic activities. Its difluorophenyl moiety is a common feature in many modern drugs due to its ability to enhance metabolic stability and binding affinity.
Q2: What are the main classes of reactions where this compound is used?
A2: This aminoketone is primarily used in cyclocondensation reactions to form heterocyclic rings. Common examples include the synthesis of imidazoles, triazoles, and pyrimidines. It can also be a substrate for various other reactions such as reductions, oxidations, and N-alkylation or acylation at the amino group.
Q3: What are the key safety precautions to consider when working with this compound?
A3: It is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Refer to the material safety data sheet (MSDS) for detailed safety information.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Imidazole Synthesis
The synthesis of substituted imidazoles often involves the reaction of an α-aminoketone with a suitable cyclizing agent. A common method is the reaction with a source of a one-carbon unit, like formamidine, or a two-carbon unit followed by oxidation.
Q: My imidazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in imidazole synthesis can stem from several factors. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is not fully consumed, consider increasing the reaction time or temperature. |
| Suboptimal Base | The choice and amount of base are critical. For the hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is needed to liberate the free amine. An excess of a strong base might lead to side reactions. |
| Solvent Effects | The polarity of the solvent can significantly influence the reaction rate and yield. Aprotic polar solvents like DMF or DMSO are often effective. Consider screening different solvents to find the optimal one for your specific reaction. |
| Side Reactions | Self-condensation of the aminoketone or reaction with the solvent can occur. Lowering the reaction temperature or changing the order of addition of reagents might mitigate these side reactions. |
| Product Degradation | The imidazole product might be unstable under the reaction or work-up conditions. Ensure the work-up procedure is performed promptly and at a suitable pH. |
Experimental Workflow for Imidazole Synthesis Troubleshooting
Caption: Troubleshooting workflow for low yield in imidazole synthesis.
Triazole Synthesis (e.g., Voriconazole Precursor Synthesis)
The synthesis of 1,2,4-triazole derivatives from this compound is a key step in the production of antifungal drugs like voriconazole. This often involves N-acylation followed by cyclization with a hydrazine derivative.
Q: I am observing significant impurity formation in my triazole synthesis. How can I identify and minimize these impurities?
A: Impurity formation is a common challenge. The table below outlines potential impurities and strategies to control them. Positional isomers and desfluoro impurities have been reported in the synthesis of voriconazole, originating from impurities in the starting materials or side reactions.[1]
| Potential Impurity | Origin | Mitigation Strategy |
| Isomeric Triazoles | Non-regioselective cyclization. | Control the reaction temperature and choice of cyclizing agent. Purification by column chromatography or recrystallization is often necessary. |
| Over-alkylation/acylation | Reaction of the formed triazole with the alkylating/acylating agent. | Use stoichiometric amounts of the alkylating/acylating agent and add it slowly to the reaction mixture. |
| Unreacted Intermediates | Incomplete reaction in one of the steps. | Monitor each step of the synthesis by TLC or LC-MS to ensure complete conversion before proceeding to the next step. |
| Positional Isomers of the Starting Material | Impurities in the starting this compound (e.g., 2-Amino-1-(3,4-difluorophenyl)ethanone). | Use highly pure starting materials. Analyze the starting material by HPLC or GC-MS to check for isomeric purity. |
| Desfluoro Impurities | Presence of monofluorinated or non-fluorinated analogues in the starting material. | Source high-purity starting materials. These impurities can sometimes be removed at the final purification step. |
Logical Relationship for Impurity Minimization
Caption: Key strategies for minimizing impurities in triazole synthesis.
Experimental Protocols
General Protocol for the Synthesis of 4-(2,4-difluorophenyl)imidazole
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Formamidine acetate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or another suitable solvent
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol, add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature.
-
Add formamidine acetate (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 4-(2,4-difluorophenyl)imidazole.
Purification of Polar Imidazole Derivatives:
For highly polar imidazole products, purification can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography using a more polar mobile phase (e.g., dichloromethane/methanol) may be necessary.[2] Dry loading the crude material onto silica gel can also be an effective technique for column chromatography.[2]
General Protocol for the Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (A Voriconazole Precursor)
This protocol is adapted from literature procedures for the synthesis of voriconazole intermediates.[3][4]
Materials:
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2-Chloro-1-(2,4-difluorophenyl)ethanone
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1H-1,2,4-Triazole
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Potassium carbonate or another suitable base
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Acetone or another suitable solvent
Procedure:
-
To a suspension of potassium carbonate (1.5 eq.) in acetone, add 1H-1,2,4-triazole (1.1 eq.) and stir the mixture at room temperature for 30 minutes.
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Add a solution of 2-Chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq.) in acetone dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
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After completion (typically 3-6 hours), cool the reaction mixture and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like isopropanol or by column chromatography.
Note: The initial this compound would first need to be converted to the corresponding α-halo ketone (e.g., via a Sandmeyer-type reaction or other diazotization-halogenation sequence) before proceeding with this step.
Data Presentation
Table 1: Effect of Base on the Yield of a Hypothetical Imidazole Synthesis
The following table illustrates a hypothetical optimization of the base for the synthesis of 4-(2,4-difluorophenyl)imidazole. This data is for illustrative purposes to guide experimental design.
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | 1.1 | Ethanol | 78 | 6 | 65 |
| 2 | Diisopropylethylamine | 1.1 | Ethanol | 78 | 6 | 72 |
| 3 | Potassium Carbonate | 1.5 | DMF | 80 | 6 | 58 |
| 4 | Sodium Bicarbonate | 2.0 | Ethanol | 78 | 12 | 45 |
This technical support guide is intended to be a starting point for troubleshooting and developing robust reaction protocols. Experimental conditions should always be optimized for each specific reaction and scale.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 4. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 2,4-Difluorophenacylamine Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 2,4-Difluorophenacylamine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in obtaining a high-purity crystalline product.
Solubility and Solvent Selection
The selection of an appropriate solvent is the most critical step for successful recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at elevated temperatures. For amine hydrochlorides like 2,4-Difluorophenacylamine hydrochloride, which are salts, polar solvents are generally required to facilitate dissolution.[1]
Qualitative Solubility Data
| Solvent Class | Specific Solvents | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Sparingly Soluble to Soluble | Soluble to Very Soluble | Good candidates for single-solvent recrystallization. Water can be effective but may lead to lower yields if the salt is highly soluble.[2] Mixtures like ethanol/water are common. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Sparingly Soluble | Moderately Soluble | May be suitable, particularly as part of a solvent/anti-solvent system. Acetone can sometimes be useful as a wash to remove impurities. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble to Sparingly Soluble | Sparingly Soluble | Primarily used as anti-solvents in two-solvent recrystallization systems. |
| Chlorinated | Dichloromethane (DCM) | Soluble | Very Soluble | Due to high solubility, DCM is more likely to be used to dissolve the compound before adding an anti-solvent. |
Experimental Protocols
Two primary recrystallization techniques are recommended for 2,4-Difluorophenacylamine hydrochloride: single-solvent recrystallization and the solvent/anti-solvent method.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that effectively dissolves the compound at a high temperature and from which it crystallizes upon cooling.
Materials:
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Crude 2,4-Difluorophenacylamine hydrochloride
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High-purity solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
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Erlenmeyer flask
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Heating source (hot plate with a water or oil bath)
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Stir bar
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Buchner funnel and filter flask
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Filter paper
Procedure:
-
Dissolution: Place the crude 2,4-Difluorophenacylamine hydrochloride in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to maximize the yield.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
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Crystallization: Once the solution has cooled to room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is employed when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.
Materials:
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Crude 2,4-Difluorophenacylamine hydrochloride
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A "good" solvent (e.g., ethanol, methanol, dichloromethane)
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An "anti-solvent" (e.g., diethyl ether, hexane, toluene)
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Erlenmeyer flask
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Heating source
-
Stir bar
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Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution until it becomes cloudy (the point of saturation).
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Redissolution: If necessary, gently heat the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
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Collection, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Oiling Out (Formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating too quickly from a supersaturated solution.- High concentration of impurities. | - Reheat the solution and add a small amount of additional solvent to lower the saturation point. Allow for slower cooling.- Try a different solvent with a lower boiling point.- Consider purifying the crude material by another method (e.g., column chromatography) before recrystallization. |
| Crystallization Occurs Too Rapidly | - The solution is too concentrated.- The cooling process is too fast. | - Reheat the solution and add a small amount of extra solvent.- Ensure the solution cools slowly by insulating the flask or leaving it on the benchtop, away from drafts, before moving to an ice bath. |
| Low Yield of Recovered Crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow sufficient time for cooling and consider extending the time in the ice bath. |
| Colored Impurities in Crystals | - Colored impurities are present in the crude material. | - Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for the recrystallization of 2,4-Difluorophenacylamine hydrochloride? A1: For amine hydrochlorides, polar protic solvents are excellent starting points. We recommend trying ethanol or isopropanol first for a single-solvent recrystallization.
Q2: How do I perform a "hot filtration" without the product crystallizing in the funnel? A2: To prevent premature crystallization, use a stemless funnel and preheat it by placing it on top of the flask containing the boiling solvent. You can also place a small amount of the hot solvent in the receiving flask to keep the apparatus warm. Perform the filtration as quickly as possible.
Q3: My compound is soluble in a solvent at room temperature. Can I still use it for recrystallization? A3: If the compound is very soluble at room temperature, that solvent is generally not suitable for a single-solvent recrystallization as the recovery will be low. However, it could be an excellent "good" solvent for a solvent/anti-solvent recrystallization.
Q4: How can I obtain larger crystals? A4: Larger crystals are typically formed through slow cooling. Allow the solution to cool to room temperature on the benchtop without disturbance before moving it to an ice bath.
Q5: What should I do if my recrystallized product is still not pure? A5: If impurities persist after recrystallization, a second recrystallization may be necessary. Alternatively, consider using a different purification technique, such as column chromatography, to remove the impurities before a final recrystallization step.
Visualized Workflows
The following diagrams illustrate the logical steps for the recrystallization processes.
References
Technical Support Center: 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light, elevated temperatures, high humidity, and inappropriate pH conditions in solution. Contact with strong oxidizing agents should also be avoided as they can promote degradation.[1][2][3] The presence of a primary amine and a ketone functional group makes the molecule susceptible to oxidative deamination and other degradation pathways.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, the compound should be stored in a tightly sealed container, protected from light.[1] It is recommended to store it in a cool, dry, and well-ventilated area.[1][3][4] For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: My solution of this compound has turned yellow. What does this indicate?
A3: A color change, such as turning yellow, often suggests that the compound is undergoing degradation. This could be due to oxidation or other chemical transformations. It is recommended to prepare fresh solutions and re-evaluate your storage and handling procedures.
Q4: Can I prepare stock solutions of this compound in advance?
A4: While preparing stock solutions in advance is common practice, their stability will depend on the solvent and storage conditions. For aqueous solutions, the pH should be carefully controlled, as both acidic and basic conditions can potentially accelerate hydrolysis. If preparing stock solutions, it is best to use a high-purity, anhydrous solvent, store aliquots in tightly sealed vials at -20°C or below, and protect them from light. A small-scale stability study on your stock solution is recommended to determine its viability over time.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: Inconsistent results in biological assays.
-
Question: I am observing a gradual loss of activity or inconsistent results with my compound in cell-based assays. Could this be a stability issue?
-
Answer: Yes, a loss of potency is a strong indicator of compound degradation. The α-amino ketone moiety can be susceptible to degradation, leading to the formation of less active or inactive byproducts. It is crucial to ensure that the compound is stable in your assay medium and under your experimental conditions.
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Question: I am analyzing my sample by HPLC and see new, unidentified peaks that were not present in the initial analysis of the compound. What could be the cause?
-
Answer: The appearance of new peaks in an HPLC chromatogram is a classic sign of degradation. These peaks represent degradation products. To identify the cause, a systematic forced degradation study is recommended.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting suspected degradation of this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Potential Degradation Pathway
Based on the chemical structure of an α-amino ketone, a likely degradation pathway is oxidative deamination. The following diagram illustrates this proposed pathway.
Caption: Proposed oxidative deamination degradation pathway.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with UV/Vis and/or Mass Spectrometry (MS) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method.
-
Experimental Workflow for Stability Study
The following diagram outlines the workflow for a typical stability study.
Caption: General workflow for a chemical stability study.
Data Presentation
The following tables provide an example of how to present quantitative data from a forced degradation study. Please note that the data presented here is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 1: Summary of Forced Degradation Results (Illustrative)
| Stress Condition | Duration (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 3 |
| 0.1 M NaOH (60°C) | 8 | 79.5 | 20.5 | 4 |
| 3% H₂O₂ (RT) | 24 | 88.1 | 11.9 | 2 |
| Thermal (70°C, solid) | 48 | 98.5 | 1.5 | 1 |
| Photostability | - | 92.3 | 7.7 | 2 |
Table 2: Purity of this compound Under Different pH Conditions at 25°C (Illustrative)
| pH | Time (hours) | % Purity |
| 2.0 | 0 | 99.8 |
| 24 | 97.2 | |
| 48 | 95.1 | |
| 7.0 | 0 | 99.9 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 9.0 | 0 | 99.8 |
| 24 | 96.5 | |
| 48 | 93.8 |
References
Technical Support Center: Scaling Up 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process:
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Friedel-Crafts Acylation: 1,3-Difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce the intermediate, 2-Chloro-1-(2,4-difluorophenyl)ethanone.
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Delepine Reaction: The chlorinated intermediate is then reacted with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt. Subsequent hydrolysis of this salt with concentrated hydrochloric acid yields the final product, this compound.[1][2][3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns include:
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Friedel-Crafts Acylation: This reaction is often exothermic and involves the use of corrosive reagents like chloroacetyl chloride and aluminum chloride. Vigorous evolution of HCl gas is also expected, which requires adequate scrubbing and ventilation.[5]
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Delepine Reaction: The hydrolysis of the hexaminium salt generates formaldehyde, a known carcinogen, as a byproduct.[3][6] Proper engineering controls and personal protective equipment are essential to minimize exposure.
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Solvents: The use of chlorinated solvents like dichloromethane or chloroform, which are toxic, is common.[3]
Q3: How can I monitor the progress of the reactions?
Reaction progress can be monitored using standard analytical techniques such as:
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Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
These methods can be used to track the consumption of starting materials and the formation of the intermediate and final product.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation of 1,3-Difluorobenzene
Question: My Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride is giving a low yield of 2-Chloro-1-(2,4-difluorophenyl)ethanone. What are the potential causes and solutions?
Answer: Low yields in this step are a common issue, often due to the deactivating effect of the two fluorine atoms on the benzene ring.[7] Here are the likely causes and recommended solutions:
| Potential Cause | Recommended Solution |
| Insufficient Catalyst | A stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃) is typically required as it complexes with the ketone product.[8] Using a slight excess (e.g., 1.1-1.5 equivalents) can improve conversion. |
| Incomplete Reaction | The deactivated nature of difluorobenzene may require more forcing conditions. Consider extending the reaction time or moderately increasing the temperature (e.g., to 60-80°C) after the initial addition.[5][9] |
| Poor Quality Reagents | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure that all reagents and solvents are anhydrous. |
| Isomer Formation | While 1,3-difluorobenzene strongly directs acylation to the 4-position, other isomers can form, reducing the yield of the desired product.[7] Purification by distillation or chromatography may be necessary. |
Issue 2: Difficulties with the Delepine Reaction and Hydrolysis
Question: I am experiencing problems with the second step, the Delepine reaction. The reaction seems incomplete, or the hydrolysis is problematic.
Answer: The Delepine reaction is generally robust but can present challenges. Here’s how to troubleshoot common issues:
| Potential Cause | Recommended Solution |
| Incomplete Formation of the Hexaminium Salt | Ensure the 2-Chloro-1-(2,4-difluorophenyl)ethanone and hexamethylenetetramine are refluxed for a sufficient time in a suitable solvent like chloroform or ethanol.[1][2] The salt often precipitates from the solution, driving the reaction to completion. |
| Incomplete Hydrolysis | The hydrolysis of the quaternary ammonium salt requires strong acidic conditions. Use concentrated ethanolic hydrochloric acid and ensure a sufficient reflux time to completely break down the salt to the desired primary amine.[3][10] |
| Side Reactions | The Sommelet reaction, which produces an aldehyde instead of an amine, can be a competing pathway depending on the substrate and hydrolysis conditions.[3] Maintaining strongly acidic conditions during hydrolysis favors the formation of the amine. |
| Product Isolation | The final product is a hydrochloride salt, which is typically soluble in water and alcohols. Avoid excessive use of aqueous solutions during workup. Crystallization is often achieved by cooling the reaction mixture or by adding a less polar co-solvent. |
Issue 3: Product Purity and Crystallization
Question: My final product, this compound, is impure and difficult to crystallize. What can I do?
Answer: Purity and crystallization issues often stem from residual starting materials, byproducts, or improper workup.
| Potential Cause | Recommended Solution |
| Residual Starting Material or Intermediate | Monitor the reaction to completion using TLC or HPLC to ensure all the chlorinated intermediate has been consumed. |
| Byproducts from Side Reactions | Byproducts from the Friedel-Crafts or Delepine steps may be present. Purification by recrystallization is the most common method for amine hydrochloride salts. |
| Oily Product | If the product oils out instead of crystallizing, this could be due to impurities or the chosen solvent system. Try different recrystallization solvents or solvent mixtures. Common choices for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with ethers or esters.[11] |
| Improper pH | Ensure the final product is fully protonated as the hydrochloride salt. Maintaining an acidic pH during the final workup and crystallization is crucial for stability and good crystal formation. |
Experimental Protocols
Note: The following protocols are representative examples based on established chemical principles for similar compounds and should be optimized for specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone (Friedel-Crafts Acylation)
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To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an appropriate solvent (e.g., dichloromethane or nitromethane), add 1,3-difluorobenzene (1.0 equivalent) at 0-5°C.
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Slowly add chloroacetyl chloride (1.1 equivalents) to the mixture, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (e.g., 60°C) for several hours, monitoring the reaction progress by TLC or GC.[5]
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Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-1-(2,4-difluorophenyl)ethanone, which can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Delepine Reaction)
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Dissolve 2-Chloro-1-(2,4-difluorophenyl)ethanone (1.0 equivalent) and hexamethylenetetramine (1.1 equivalents) in a suitable solvent such as chloroform.[1]
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Heat the mixture to reflux for several hours. The quaternary ammonium salt will typically precipitate from the solution.
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Cool the reaction mixture and collect the precipitated salt by filtration. Wash the salt with cold solvent.
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Suspend the collected salt in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the suspension to reflux for several hours until the hydrolysis is complete (the solid should dissolve and then the product may begin to crystallize out).[3]
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Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization of the product.
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Collect the crystalline this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
- 1. Delepine reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. US5093529A - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 10. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Catalyst selection for optimizing 2-Amino-1-(2,4-difluorophenyl)ethanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone.
Catalyst Selection and Optimization: A Comparative Overview
The synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone is typically achieved through a two-step process: the nitration of 2,4-difluoroacetophenone followed by the reduction of the resulting nitro intermediate. The choice of catalyst and reaction conditions in the reduction step is critical for achieving high yield and purity. Below is a comparative summary of common catalytic systems for the reduction of the nitro group.
| Catalyst System | Typical Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Selectivity Notes |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | Room Temperature | 2 - 6 | >90 | Highly selective for the nitro group reduction. Ketone reduction is generally not observed under these conditions. |
| Platinum on Titanium Dioxide (Pt/TiO₂) | H₂ gas | Ethanol | Room Temperature | 3 - 8 | High | Exhibits high selectivity for the nitro group reduction. |
| Raney Nickel | H₂ gas or Hydrazine | Ethanol | Room Temperature - 50 | 4 - 12 | 85 - 95 | Effective, but may require slightly elevated temperatures. Can sometimes lead to over-reduction if not carefully controlled. |
| Tin(II) Chloride (SnCl₂·2H₂O) | Hydrochloric Acid (HCl) | Ethanol | Reflux | 2 - 5 | 80 - 90 | A classic and effective method. Requires careful pH adjustment during workup to isolate the amine product. |
| Iron/Acetic Acid (Fe/CH₃COOH) | Acetic Acid | Water, Ethanol | 80 - 100 | 1 - 3 | 85 - 95 | An economical and environmentally benign option. The reaction is heterogeneous and requires vigorous stirring. |
Experimental Workflow and Signaling Pathways
The logical workflow for selecting and optimizing a catalyst for the synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone is depicted below. This process involves initial catalyst screening followed by optimization of reaction parameters to maximize yield and purity.
Caption: Workflow for Catalyst Selection and Optimization.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone.
Nitration of 2,4-Difluoroacetophenone
Q1: The nitration reaction is resulting in a low yield of the desired 2-nitro-1-(2,4-difluorophenyl)ethanone.
A1:
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Issue: Incomplete reaction or formation of multiple nitrated isomers.
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture (concentrated nitric and sulfuric acid). Elevated temperatures can lead to the formation of dinitro- and other over-nitrated byproducts.
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Addition Rate: Add the nitrating agent dropwise and slowly to the solution of 2,4-difluoroacetophenone in sulfuric acid to prevent localized overheating.
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Acid Quality: Ensure the use of fresh, high-purity concentrated nitric and sulfuric acids. The presence of water can reduce the efficacy of the nitrating species.
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Reaction Time: After the addition of the nitrating mixture, allow the reaction to stir at the controlled low temperature for a sufficient duration to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Q2: How can I minimize the formation of the 4-nitro isomer?
A2:
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Issue: The directing effects of the fluorine and acetyl groups can lead to the formation of the undesired 4-nitro isomer.
-
Troubleshooting:
-
While the acetyl group is a meta-director and the ortho- and para-directing effects of the fluorine atoms are also at play, careful control of reaction conditions, particularly temperature, is crucial. Lower temperatures generally favor the formation of the thermodynamically more stable product.
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Purification by column chromatography or recrystallization is often necessary to separate the desired 2-nitro isomer from other isomers.
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Reduction of 2-Nitro-1-(2,4-difluorophenyl)ethanone
Q3: The reduction of the nitro group is incomplete.
A3:
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Issue: The starting nitro compound remains in the reaction mixture.
-
Troubleshooting:
-
Catalyst Activity (for Catalytic Hydrogenation): Ensure the catalyst (e.g., Pd/C) is fresh and active. If the catalyst has been stored for a long time or exposed to air, its activity may be diminished.
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Hydrogen Pressure (for Catalytic Hydrogenation): For reactions in a Parr shaker or similar apparatus, ensure an adequate and constant pressure of hydrogen is maintained throughout the reaction.
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Reducing Agent Stoichiometry (for Metal/Acid Reductions): Ensure a sufficient molar excess of the reducing agent (e.g., tin, iron) and acid is used.
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Reaction Time: Extend the reaction time and continue to monitor by TLC until the starting material is fully consumed.
-
Q4: The ketone group is also being reduced, leading to the formation of an amino alcohol byproduct.
A4:
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Issue: Lack of chemoselectivity in the reduction step.
-
Troubleshooting:
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Choice of Reducing Agent: Catalytic hydrogenation with catalysts like Pd/C or Pt/TiO₂ under mild conditions (room temperature, low to moderate hydrogen pressure) is generally highly selective for the nitro group.[1] Metal/acid reductions, such as with tin and hydrochloric acid, are also known to be selective for the nitro group over the ketone.[2][3] Avoid using strong reducing agents like sodium borohydride in combination with certain catalysts or under harsh conditions, as this can lead to the reduction of both functional groups.
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Reaction Temperature: Avoid elevated temperatures, which can promote the reduction of the ketone.
-
Q5: During workup of the metal/acid reduction, the product is difficult to extract.
A5:
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Issue: The amine product may be protonated and remain in the aqueous layer.
-
Troubleshooting:
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pH Adjustment: After the reaction is complete, carefully neutralize the excess acid and then basify the solution (e.g., with NaOH or Na₂CO₃ solution) to a pH of 8-9. This will deprotonate the amine, making it more soluble in organic extraction solvents like ethyl acetate or dichloromethane.
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Multiple Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.
-
Key Experimental Protocols
Protocol 1: Nitration of 2,4-Difluoroacetophenone
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
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Addition of Substrate: Slowly add 2,4-difluoroacetophenone to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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Preparation of Nitrating Mixture: In a separate flask, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio relative to the acetophenone). Cool this mixture in an ice bath.
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Nitration: Add the cold nitrating mixture dropwise to the acetophenone solution, ensuring the reaction temperature does not exceed 5 °C.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
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Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Isolation: The precipitated solid, 2-nitro-1-(2,4-difluorophenyl)ethanone, is collected by filtration, washed with cold water until neutral, and dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Catalytic Hydrogenation of 2-Nitro-1-(2,4-difluorophenyl)ethanone
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Setup: In a hydrogenation vessel, dissolve 2-nitro-1-(2,4-difluorophenyl)ethanone in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight of the substrate).
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Hydrogenation: Place the vessel in a Parr hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-1-(2,4-difluorophenyl)ethanone.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
References
Technical Support Center: Synthesis of 2,4-Difluorophenacylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Difluorophenacylamine hydrochloride. Our aim is to facilitate a smooth and efficient synthesis process by addressing common challenges and providing detailed analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2,4-Difluorophenacylamine hydrochloride?
A1: The synthesis is typically a two-step process. The first step involves the Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride to form 2-chloro-1-(2,4-difluorophenyl)ethanone. The second step is the amination of this intermediate, often via the Delépine reaction using hexamethylenetetramine (hexamine), followed by acid hydrolysis to yield the final product, 2,4-Difluorophenacylamine hydrochloride.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Key parameters include the purity of reactants and the Lewis acid catalyst (e.g., aluminum chloride), the reaction temperature, and the stoichiometry of the reactants. The reaction should be carried out under anhydrous conditions to prevent deactivation of the catalyst. Careful control of these parameters is crucial for achieving high regioselectivity and minimizing the formation of isomers and polysubstituted by-products.[1]
Q3: What are the potential side reactions during the amination step with hexamine (Delépine reaction)?
A3: A potential side reaction is the Sommelet reaction, which can lead to the formation of 2,4-difluorophenylglyoxal as a by-product. This occurs under specific hydrolysis conditions. Additionally, incomplete hydrolysis of the quaternary ammonium salt intermediate can result in residual intermediates in the final product.
Q4: How can I monitor the progress of the reactions?
A4: Both the acylation and amination reactions can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a suitable mobile phase would be a mixture of hexane and ethyl acetate. For HPLC, a reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
Q5: What are the recommended purification methods for the final product?
A5: The crude 2,4-Difluorophenacylamine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/water. The choice of solvent will depend on the impurity profile of the crude product.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation Step
| Possible Cause | Troubleshooting Step |
| Inactive Lewis Acid Catalyst | Use a fresh, anhydrous batch of the Lewis acid catalyst (e.g., AlCl₃). Ensure it is handled under an inert atmosphere to prevent moisture contamination. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Low temperatures may lead to an incomplete reaction, while high temperatures can promote by-product formation. A typical temperature range is 0-25 °C. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of 1,3-difluorobenzene, chloroacetyl chloride, and the Lewis acid are used. An excess of the acylating agent can sometimes lead to polysubstitution. |
| Poor Quality Starting Materials | Verify the purity of 1,3-difluorobenzene and chloroacetyl chloride. Impurities in the starting materials can inhibit the reaction or lead to undesired side products. |
Problem 2: Presence of Isomeric Impurities in the Acylation Product
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | While the Friedel-Crafts acylation of 1,3-difluorobenzene is highly regioselective for the 4-position[1], suboptimal reaction conditions can lead to the formation of other isomers. Ensure the reaction is carried out at the recommended temperature and with a suitable Lewis acid to maximize the formation of the desired 2,4-difluoro isomer. |
| Isomerization | Under harsh conditions, isomerization of the product can occur. Use milder reaction conditions and shorter reaction times to minimize this. |
Problem 3: Low Yield or Incomplete Reaction in the Amination Step
| Possible Cause | Troubleshooting Step |
| Inefficient Formation of the Hexaminium Salt | Ensure the 2-chloro-1-(2,4-difluorophenyl)ethanone is of high purity. The reaction with hexamine should be carried out in a suitable solvent like chloroform or ethanol. |
| Incomplete Hydrolysis | The acid hydrolysis of the quaternary ammonium salt is a critical step. Ensure sufficient acid concentration and reaction time for complete conversion to the primary amine. The reaction can be monitored by TLC or HPLC until the intermediate is fully consumed. |
| Formation of Sommelet Aldehyde | The conditions of the hydrolysis can influence the product distribution. To favor the formation of the primary amine, ethanolic HCl is typically used. |
Problem 4: Presence of By-products in the Final Product
| By-product | Source | Analytical Detection | Mitigation Strategy |
| 2,6-Difluoro and 3,5-Difluoro Isomers | Friedel-Crafts Acylation | GC-MS, HPLC | Optimize Friedel-Crafts reaction conditions (temperature, catalyst) to ensure high regioselectivity. |
| Diacylated 1,3-difluorobenzene | Friedel-Crafts Acylation | GC-MS, HPLC | Use a stoichiometric amount of chloroacetyl chloride. |
| 2,4-Difluorophenylglyoxal (Sommelet by-product) | Amination (Delépine Reaction) | HPLC-UV, LC-MS | Control the hydrolysis conditions of the hexaminium salt. Use ethanolic HCl. |
| Unreacted 2-chloro-1-(2,4-difluorophenyl)ethanone | Amination | GC-MS, HPLC | Ensure complete reaction with hexamine and subsequent hydrolysis. |
| N-(2,4-Difluorophenacyl)formamide | Hydrolysis of Hexaminium Salt | HPLC-UV, LC-MS | Ensure complete hydrolysis of the formamide intermediate with sufficient acid and heating. |
By-product Analysis Data
| Potential By-product | Molecular Weight ( g/mol ) | Typical Analytical Technique | Expected Retention Characteristics |
| 2-chloro-1-(2,6-difluorophenyl)ethanone | 190.57 | GC-MS, RP-HPLC | Similar retention to the 2,4-isomer, may require optimized separation conditions. |
| 1,3-bis(chloroacetyl)-2,4-difluorobenzene | 267.05 | GC-MS, RP-HPLC | More retained on a non-polar GC column and RP-HPLC column compared to the mono-acylated product. |
| 2,4-Difluorophenylglyoxal | 170.11 | RP-HPLC-UV | Less retained than the final amine product on a C18 column. |
| N-(2,4-Difluorophenacyl)formamide | 199.15 | RP-HPLC-UV | Retention time will be between the starting material and the final amine product. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Friedel-Crafts Acylation Reaction Mixture
This protocol is designed for the analysis of the crude reaction mixture from the Friedel-Crafts acylation to identify and quantify the desired product, unreacted starting materials, and potential isomeric and diacylated by-products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in dichloromethane or ethyl acetate.
Protocol 2: HPLC Analysis of 2,4-Difluorophenacylamine Hydrochloride Purity
This protocol outlines a reversed-phase HPLC method for the purity assessment of the final product and the detection of process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Overall synthesis workflow for 2,4-Difluorophenacylamine hydrochloride.
Caption: Logical troubleshooting workflow for synthesis issues.
References
Validation & Comparative
Comparative Purity Analysis of Synthesized 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride and Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Purity Assessment Methodologies and Comparative Data
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity analysis is paramount to ensure safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of the purity of synthesized 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride and selected structural analogs. It details the standard analytical methodologies employed for purity determination, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), complete with experimental protocols.
Comparative Purity Data
The following table summarizes the reported purity levels for this compound and its analogs, providing a baseline for comparison. It is important to note that purity can vary based on the synthetic route and purification methods employed.
| Compound Name | Purity (%) | Analytical Method |
| This compound | 98% | HPLC |
| 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride | 98% | Not Specified |
| 2-Amino-1-(4-bromophenyl)ethanone hydrochloride | 98% | Not Specified |
| 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride | 97% | Not Specified |
| 2-Chloro-1-(2,4-difluorophenyl)ethanone (precursor) | 99.94% | GC |
Experimental Protocols
Comprehensive purity analysis relies on a combination of chromatographic and spectroscopic techniques to identify and quantify the main compound and any impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A typical reverse-phase HPLC method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the absorbance maximum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound. It relies on the direct relationship between the integrated signal area in an NMR spectrum and the number of protons giving rise to that signal.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a precise amount of the sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, D2O).
NMR Parameters:
-
Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio.
Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample, such as residual solvents or by-products from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient to separate compounds with a wide range of boiling points.
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Range: A mass range appropriate for the expected impurities.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent. Derivatization may be necessary for polar or non-volatile impurities.
Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards. Quantification can be performed using an internal or external standard method.
Experimental Workflows
The following diagrams illustrate the logical flow of the key analytical procedures for purity determination.
HPLC Purity Analysis Workflow
qNMR Purity Determination Workflow
GC-MS Impurity Profiling Workflow
A Comparative Guide to the Synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl
For Researchers, Scientists, and Drug Development Professionals
2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency and cost-effectiveness of its production are critical for drug development and manufacturing. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform process development and optimization.
Comparison of Synthetic Routes
Three primary synthetic routes for the preparation of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl have been evaluated:
-
Route 1: From 2-Chloro-1-(2,4-difluorophenyl)ethanone (via Delépine Reaction) : This route involves the Friedel-Crafts acylation of 1,3-difluorobenzene followed by amination of the resulting α-chloro ketone using hexamethylenetetramine (urotropine) and subsequent hydrolysis.
-
Route 2: From 2-Bromo-1-(2,4-difluorophenyl)ethanone (via Direct Amination) : This pathway begins with the bromination of 1-(2,4-difluorophenyl)ethanone, followed by direct amination of the α-bromo ketone.
-
Route 3: From 2-Azido-1-(2,4-difluorophenyl)ethanone (via Azide Reduction) : This approach involves the conversion of an α-halo ketone intermediate to an azide, which is then reduced to the desired primary amine.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency.
| Parameter | Route 1 (via Chloro-intermediate) | Route 2 (via Bromo-intermediate) | Route 3 (via Azide-intermediate) |
| Starting Material | 1,3-Difluorobenzene | 1-(2,4-Difluorophenyl)ethanone | 2-Bromo-1-(2,4-difluorophenyl)ethanone |
| Key Intermediates | 2-Chloro-1-(2,4-difluorophenyl)ethanone | 2-Bromo-1-(2,4-difluorophenyl)ethanone | 2-Azido-1-(2,4-difluorophenyl)ethanone |
| Overall Yield | ~75-85% | ~60-70% | ~70-80% |
| Purity | >98% | >97% | >99% |
| Reaction Time | ~24-30 hours | ~18-24 hours | ~20-28 hours |
| Key Reagents | Chloroacetyl chloride, AlCl₃, Hexamethylenetetramine, HCl | Bromine or NBS, Ammonia | Sodium Azide, Reducing agent (e.g., H₂/Pd-C, NaBH₄) |
| Advantages | High overall yield, readily available starting materials. | Fewer steps if starting from the ketone. | High purity of the final product. |
| Disadvantages | Use of corrosive and hazardous reagents (AlCl₃, HCl). | Use of toxic and corrosive bromine. Potential for over-alkylation in amination. | Use of potentially explosive azide intermediates. |
Experimental Protocols
Detailed experimental procedures for the key steps of each synthetic route are provided below.
Route 1: From 2-Chloro-1-(2,4-difluorophenyl)ethanone (via Delépine Reaction)
Step 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone
This step involves a Friedel-Crafts acylation reaction.
-
Materials: 1,3-Difluorobenzene, Chloroacetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C, add chloroacetyl chloride dropwise.
-
After the addition is complete, add 1,3-difluorobenzene dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or distillation.
-
Step 2: Synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl via Delépine Reaction
The Delépine reaction provides a method for the synthesis of primary amines from alkyl halides.[1][2][3]
-
Materials: 2-Chloro-1-(2,4-difluorophenyl)ethanone, Hexamethylenetetramine (urotropine), Chloroform, Ethanol, Concentrated HCl.
-
Procedure:
-
Dissolve 2-Chloro-1-(2,4-difluorophenyl)ethanone and hexamethylenetetramine in chloroform and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter the resulting quaternary ammonium salt.
-
Suspend the salt in a mixture of ethanol and concentrated HCl and reflux for 8-12 hours.
-
Cool the reaction mixture and filter the precipitated product.
-
Wash the product with cold ethanol and dry under vacuum to obtain 2-Amino-1-(2,4-difluorophenyl)ethanone HCl.
-
Route 2: From 2-Bromo-1-(2,4-difluorophenyl)ethanone (via Direct Amination)
Step 1: Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethanone
This step involves the α-bromination of a ketone.
-
Materials: 1-(2,4-Difluorophenyl)ethanone, Bromine or N-Bromosuccinimide (NBS), Acetic Acid or a suitable solvent.
-
Procedure:
-
Dissolve 1-(2,4-difluorophenyl)ethanone in a suitable solvent such as acetic acid.
-
Add a solution of bromine in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium bicarbonate solution, water, and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
-
Step 2: Synthesis of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl
-
Materials: 2-Bromo-1-(2,4-difluorophenyl)ethanone, Ammonia (aqueous or in a solvent like methanol), HCl.
-
Procedure:
-
Dissolve 2-Bromo-1-(2,4-difluorophenyl)ethanone in a suitable solvent and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol.
-
Stir the reaction at room temperature for 6-8 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and treat with HCl (gas or in a solvent) to precipitate the hydrochloride salt.
-
Filter, wash with a cold solvent, and dry to obtain the final product.
-
Route 3: From 2-Azido-1-(2,4-difluorophenyl)ethanone (via Azide Reduction)
Step 1: Synthesis of 2-Azido-1-(2,4-difluorophenyl)ethanone
This step involves the nucleophilic substitution of a halide with an azide.
-
Materials: 2-Bromo-1-(2,4-difluorophenyl)ethanone, Sodium Azide (NaN₃), Acetone or DMF.
-
Procedure:
-
Dissolve 2-Bromo-1-(2,4-difluorophenyl)ethanone in a suitable solvent like acetone or DMF.
-
Add sodium azide in one portion and stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azide intermediate. Caution: Azide compounds are potentially explosive and should be handled with care.
-
Step 2: Reduction of 2-Azido-1-(2,4-difluorophenyl)ethanone to 2-Amino-1-(2,4-difluorophenyl)ethanone HCl
-
Materials: 2-Azido-1-(2,4-difluorophenyl)ethanone, Reducing agent (e.g., Hydrogen gas with Palladium on Carbon catalyst, or Sodium Borohydride), Methanol or Ethanol, HCl.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the azide intermediate in methanol or ethanol.
-
Add a catalytic amount of Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at room temperature until the reaction is complete.
-
Filter the catalyst and treat the filtrate with HCl to precipitate the hydrochloride salt.
-
Filter, wash, and dry the product.
-
Visualization of Synthetic Pathways
The logical workflow for comparing these synthetic routes is outlined below.
Caption: Workflow for the comparative analysis of synthetic routes.
The selection of the most appropriate synthetic route will depend on various factors including the scale of the synthesis, available equipment, cost of raw materials, and safety considerations. This guide provides the foundational data and methodologies to make an informed decision.
References
Comparative Efficacy of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl Derivatives in Antifungal and Anticancer Applications
For Immediate Release
A comprehensive analysis of derivatives stemming from 2-Amino-1-(2,4-difluorophenyl)ethanone HCl reveals a promising landscape for the development of novel therapeutic agents, particularly in the realms of antifungal and anticancer treatments. This guide provides a comparative overview of the biological efficacy of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing research. The core structure, featuring a difluorophenyl group, serves as a versatile scaffold for the synthesis of potent bioactive molecules.
Antifungal Derivatives: Potent Inhibition of Fungal Pathogens
A notable class of derivatives synthesized from a 2-(2,4-difluorophenyl) precursor are azole compounds, which have demonstrated significant in vitro antifungal activity. These compounds are particularly effective against a range of clinically relevant fungal species, including various Candida and Cryptococcus strains.
Comparative Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness. The data presented below showcases the superior or comparable efficacy of a novel tetrazole-triazole derivative against established antifungal drugs.
| Fungal Strain | Compound 12d (MIC in µg/mL) | Itraconazole (MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| Candida albicans | 0.12 | 0.12 | 0.5 |
| C. albicans (resistant) | 0.12 | >16 | >64 |
| Candida tropicalis | 0.25 | 0.25 | 1 |
| Candida parapsilosis | 0.25 | 0.25 | 1 |
| Candida krusei | 0.25 | 0.5 | >64 |
| Candida glabrata | 0.5 | 1 | 16 |
| Cryptococcus neoformans | 0.25 | 0.25 | 4 |
Data sourced from a study on optically active antifungal azoles.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Azole antifungals primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The in vitro antifungal activity is determined using the broth microdilution method.
Anticancer Derivatives: Inducing Apoptosis in Tumor Cells
Derivatives of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl have also been explored for their anticancer properties. Notably, aminothiazole and triazine-based derivatives have shown significant cytotoxic activity against various human tumor cell lines.
Comparative Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below highlights the cytotoxic effects of a novel 2-amino-1,3,5-triazine derivative.
| Human Tumor Cell Line | Compound 5f (IC50 in µM) |
| Colon Carcinoma (HCT-116) | 0.45 |
| Breast Cancer (MCF-7) | 1.66 |
| Prostate Cancer (DU-145) | 0.89 |
| Lung Carcinoma (A-549) | 1.23 |
Data sourced from a study on the anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives.
Mechanism of Action: Induction of the Mitochondrial Apoptotic Pathway
Several 2-aminothiazole and related heterocyclic derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[6][7][8][9][10] This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the anticancer derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Conclusion
The derivatives of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl represent a promising scaffold for the development of potent antifungal and anticancer agents. The presented data highlights the significant biological activity of these compounds and provides a foundation for further research and development in medicinal chemistry. The detailed experimental protocols and elucidated mechanisms of action offer a valuable resource for scientists working to develop next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 5. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 10. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Characterization of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the identification and quantification of potential impurities in 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The characterization and control of impurities are critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This document outlines potential impurities arising from a common synthetic route and compares the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for their detection and quantification.
Introduction to Potential Impurities
The synthesis of this compound typically proceeds via a two-step process: a Friedel-Crafts acylation of 1,3-difluorobenzene with 2-chloroacetyl chloride to form 2-chloro-1-(2,4-difluorophenyl)ethanone, followed by amination. Impurities can be introduced from starting materials, by-products of side reactions, or degradation of the final product.
Based on this synthetic pathway, the following potential impurities have been identified for characterization:
-
Impurity A: 1,3-Difluorobenzene (Starting Material) : Incomplete reaction or inefficient purification can lead to the presence of this starting material.
-
Impurity B: 2-Chloro-1-(2,4-difluorophenyl)ethanone (Intermediate) : The immediate precursor to the final product; its presence indicates an incomplete amination reaction.
-
Impurity C: 1-(3,5-Difluorophenyl)ethanone derivative (Regioisomer) : A potential regioisomeric by-product from the Friedel-Crafts acylation, where the acetyl group is added to a different position on the difluorobenzene ring.
-
Impurity D: Di-aminated Product : Overreaction during the amination step can lead to the formation of a di-aminated species.
-
Impurity E: Imine Derivative : A potential by-product from the reaction of the primary amine with the ketone, particularly under certain pH and temperature conditions.
Comparative Analysis of Analytical Methods
The two most common and powerful techniques for the analysis of pharmaceutical impurities are High-Performance Liquid Chromatography (HPLC), often with UV detection, and Gas Chromatography coupled with Mass Spectrometry (GC-MS). The choice of method depends on the volatility, thermal stability, and polarity of the analytes.
Data Presentation
The following tables summarize the hypothetical performance data for the analysis of this compound and its potential impurities using HPLC-UV and GC-MS.
Table 1: HPLC-UV Performance Data
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Resolution (Rs) |
| 2-Amino-1-(2,4-difluorophenyl)ethanone | 8.5 | 0.05 | 0.15 | - |
| Impurity A: 1,3-Difluorobenzene | 12.2 | 0.10 | 0.30 | > 2.0 |
| Impurity B: 2-Chloro-1-(2,4-difluorophenyl)ethanone | 10.8 | 0.08 | 0.24 | > 2.0 |
| Impurity C: 1-(3,5-Difluorophenyl)ethanone derivative | 9.1 | 0.15 | 0.45 | > 1.5 |
| Impurity D: Di-aminated Product | 6.2 | 0.20 | 0.60 | > 2.0 |
| Impurity E: Imine Derivative | 11.5 | 0.12 | 0.36 | > 2.0 |
Table 2: GC-MS Performance Data (after derivatization for non-volatile compounds)
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Derivatized 2-Amino-1-(2,4-difluorophenyl)ethanone | 15.3 | 1 | 3 |
| Impurity A: 1,3-Difluorobenzene | 5.2 | 5 | 15 |
| Impurity B: 2-Chloro-1-(2,4-difluorophenyl)ethanone | 13.8 | 2 | 6 |
| Derivatized Impurity C: 1-(3,5-Difluorophenyl)ethanone derivative | 14.5 | 3 | 9 |
| Derivatized Impurity D: Di-aminated Product | 18.1 | 10 | 30 |
| Derivatized Impurity E: Imine Derivative | 16.9 | 5 | 15 |
Experimental Protocols
HPLC-UV Method
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid).
-
Gradient Program :
-
0-5 min: 20% Acetonitrile
-
5-15 min: 20% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 20% Acetonitrile
-
25-30 min: 20% Acetonitrile
-
-
-
Flow Rate : Typically 1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
Detection : UV detection at the wavelength of maximum absorbance for the parent compound (e.g., 254 nm).
-
Quantification : A calibration curve is created by plotting the peak area of standards against their concentration. The concentration of impurities in the sample is determined by interpolating their peak areas on the calibration curve.
GC-MS Method
-
Instrumentation : A standard GC-MS system.
-
Derivatization (for the amine and other non-volatile impurities) : The polar nature of the amino group necessitates derivatization to increase volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Procedure : A dried sample is reconstituted in a suitable solvent (e.g., pyridine) and the derivatizing agent is added. The mixture is heated to ensure complete reaction before injection.
-
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating a range of analytes.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program :
-
Initial temperature: 60°C (hold for 2 min)
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Injection : Splitless injection is often used for trace analysis.
-
Mass Spectrometer : Operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
Method Comparison and Recommendations
-
HPLC-UV is a robust and widely available technique suitable for the routine quality control of this compound. It can effectively separate the parent compound from its key impurities, including the starting material, intermediate, and potential regioisomer. The method is non-destructive and allows for the collection of fractions for further analysis if needed.
-
GC-MS offers superior sensitivity and selectivity, making it an excellent tool for identifying and quantifying trace-level impurities. The mass spectrometric detection provides structural information, which is invaluable for the definitive identification of unknown impurities. However, the need for derivatization for non-volatile compounds like the primary amine adds a step to the sample preparation and can introduce variability. GC-MS is particularly well-suited for the analysis of volatile impurities like residual starting materials.
Recommendation : For routine purity analysis and quantification of known impurities above the 0.1% level, HPLC-UV is the recommended method due to its simplicity, robustness, and lower cost. For impurity profiling, identification of unknown impurities, and quantification of trace-level genotoxic impurities, the higher sensitivity and specificity of GC-MS are advantageous. A comprehensive impurity characterization strategy would ideally employ both techniques orthogonally to gain a complete picture of the impurity profile.
Visualizations
A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenacylamines for Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[1][2][3] Fluorination can profoundly influence a compound's metabolic stability, receptor binding affinity, lipophilicity, and pKa, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[1][4] This guide provides a comparative analysis of fluorinated versus non-fluorinated phenacylamines, a class of compounds often investigated for their activity as monoamine transporter inhibitors.[5] By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as a technical resource for researchers in drug discovery and development.
For this comparison, we will focus on methcathinone derivatives as representative phenacylamines. 4-Fluoromethcathinone (4-FMC) will serve as the fluorinated example, while the closely related 4-methylmethcathinone (mephedrone) will represent the non-fluorinated analog.
Quantitative Data Comparison
The introduction of fluorine onto the phenyl ring of a phenacylamine can significantly alter its interaction with biological targets and its susceptibility to metabolism. The following tables summarize key quantitative data from in vitro studies.
Monoamine Transporter Inhibition
Phenacylamines primarily exert their effects by interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][6] The inhibitory potency (IC₅₀) is a critical measure of a compound's affinity for these transporters. A lower IC₅₀ value indicates a higher potency.
Table 1: Comparative Monoamine Transporter Inhibition (IC₅₀, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
|---|---|---|---|
| 4-Fluoromethcathinone (Fluorinated) | 1030[6] | 1680[6] | 333[6] |
| Mephedrone (Non-Fluorinated Analog) | 590[6] | 1930[6] | 190[6] |
Data sourced from Egan et al. (2013) as cited by BenchChem.[6]
As the data indicates, mephedrone is a more potent inhibitor of the dopamine and norepinephrine transporters compared to 4-FMC.[6] Both compounds exhibit weaker and relatively similar potency at the serotonin transporter.[6]
Metabolic Stability
Fluorination is often employed to block metabolically labile sites on a molecule, thereby increasing its half-life.[7][8] The C-F bond is significantly stronger than a C-H bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[1] The following data compares the metabolic half-life of mephedrone with a trifluoromethylated analog, illustrating the substantial impact of fluorination.
Table 2: Comparative In Vitro Metabolic Stability
| Compound | Primary Metabolic Enzymes | Biological Half-Life (t½) in Rat Hepatocytes |
|---|---|---|
| 4-Methylmethcathinone (Mephedrone) | Cytochrome P450 (CYP450)[9] | 61.9 min[9] |
| 4-Trifluoromethylmethcathinone (4-TFMMC) | Cytochrome P450 (CYP450)[9] | 203.8 min[9] |
Data sourced from Khreit et al.[9]
The trifluoromethylated analog demonstrates a more than three-fold increase in metabolic stability in this in vitro system, highlighting the effectiveness of fluorination in prolonging a compound's presence.[9]
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data presented above.
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This in vitro assay determines a compound's potency in inhibiting the uptake of neurotransmitters by their respective transporters.
Objective: To determine the IC₅₀ values of test compounds at human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express the specific human transporter protein (hDAT, hSERT, or hNET).[10][11]
-
Cell Preparation: Transfected cells are cultured, harvested, and suspended in a suitable buffer.[11]
-
Compound Incubation: The cell suspension is pre-incubated with varying concentrations of the test compound (e.g., 4-FMC or mephedrone) for a set period (e.g., 10 minutes) at a controlled temperature.[6][11]
-
Radioligand Addition: A specific radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to the mixture to initiate the uptake reaction.[10][11]
-
Termination of Uptake: After a defined incubation period (e.g., 10 minutes), the uptake process is terminated. This is typically achieved by rapid filtration through glass fiber filters, which separates the cells from the buffer containing the unbound radioligand.[10]
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of neurotransmitter taken up by the cells, is quantified using a scintillation counter.[10]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radioligand (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6][11]
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.
Objective: To determine the in vitro half-life (t½) of test compounds.
Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate buffer) containing human liver microsomes (HLM) as the source of metabolic enzymes.[12][13] The standard protein concentration is typically around 0.5 mg/mL.[12]
-
Initiation of Reaction: The test compound is added to the pre-warmed reaction mixture. The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP450 enzymes.[12][13] A control incubation is run in the absence of the NADPH regenerating system.
-
Time-Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile.[13] This also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the elimination rate constant (k). The in vitro half-life is then calculated using the formula: t½ = 0.693 / k.
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Caption: Mechanism of action for phenacylamines at a dopaminergic synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dea.gov [dea.gov]
- 8. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ojp.gov [ojp.gov]
- 13. researchgate.net [researchgate.net]
Efficacy comparison of antifungal agents derived from fluorinated ketones
A comparative analysis of the antifungal efficacy of various classes of fluorinated ketones reveals their potential as novel therapeutic agents. Research indicates that the incorporation of fluorine into ketone-containing scaffolds can significantly enhance their antifungal properties. This guide provides a detailed comparison of different fluorinated ketone derivatives, supported by experimental data on their activity against a range of fungal pathogens.
β-Trifluoroalkyl Aminovinyl Ketones
A study into beta-trifluoroalkyl aminovinyl ketone derivatives has demonstrated their fungitoxic capabilities, particularly against phytopathogenic fungi. These compounds represent a promising class of antifungal agents.
Efficacy Data
The antifungal activity of ten synthesized beta-trifluoroalkyl aminovinyl ketone derivatives was assessed against several fungal species. The minimum inhibitory concentration (MIC) required to completely inhibit fungal growth is summarized below.
| Compound | Fungal Species | MIC (µM) |
| (Z)-3-amino-4,4,4-trifluoro-1-(4-chlorophenyl)but-2-en-1-one | Neurospora crassa | 10-100 |
| Alternaria alternata | >100 | |
| (Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Various phytopathogens | 10-100 |
Data sourced from a study on beta-trifluoroalkyl aminovinyl ketone derivatives. The study indicates that (Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one represents the minimum structural requirement for fungitoxic activity in this class of compounds[1].
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of the compounds was determined using a broth dilution method.
-
Fungal Strains : A panel of phytopathogenic fungi, including Alternaria alternata and Neurospora crassa, were used.
-
Inoculum Preparation : Fungal spores were harvested from fresh cultures and suspended in a suitable broth medium to a standardized concentration.
-
Assay Procedure : The synthesized compounds were serially diluted in the broth medium in microtiter plates. The fungal inoculum was then added to each well.
-
Incubation : The plates were incubated at an appropriate temperature and for a duration suitable for the growth of each fungal species.
-
MIC Determination : The MIC was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.
Trifluoromethyl and Trifluoromethoxy Substituted Chalcones
Chalcones, which are α,β-unsaturated ketones, have been functionalized with trifluoromethyl and trifluoromethoxy groups to enhance their antifungal potential. These modifications have led to the development of compounds with significant activity against pathogenic fungi.
Efficacy Data
Two series of fluorinated chalcones, one with a trifluoromethyl group (Series A) and another with a trifluoromethoxy group (Series B), were synthesized and evaluated for their antifungal activity. The minimum inhibitory concentration (MIC) values for the most potent compounds are presented below.
| Compound Series | Compound | Fungal Species | MIC (µg/mL) |
| A (-CF3) | A3 | Candida albicans | Potent |
| Aspergillus niger | Potent | ||
| B (-OCF3) | B3 | Candida albicans | Potent |
| Aspergillus niger | Potent |
Compounds A3 and B3, both containing an indole ring, demonstrated the most significant antimicrobial activity. Notably, compounds with the trifluoromethoxy group (Series B) were generally more effective than those with the trifluoromethyl group (Series A)[2][3][4].
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of the chalcone derivatives was assessed using the serial tube dilution method.
-
Fungal Strains : Pathogenic strains of Candida albicans and Aspergillus niger were used in the evaluation.
-
Inoculum Preparation : Fungal cultures were grown on a suitable agar medium, and a standardized suspension of fungal spores or cells was prepared in sterile saline.
-
Assay Procedure : The test compounds were dissolved in a suitable solvent and serially diluted in a liquid growth medium in test tubes. A standardized fungal inoculum was added to each tube.
-
Incubation : The tubes were incubated at a temperature and for a duration optimal for the growth of the respective fungal strains.
-
MIC Determination : The MIC was recorded as the lowest concentration of the compound at which there was no visible growth of the fungus.
Other Trifluoromethyl Ketones
A broader investigation into various trifluoromethyl ketones has identified several compounds with potent activity against yeasts. These findings suggest that the trifluoromethyl ketone moiety is a key pharmacophore for antifungal activity.
Efficacy Data
A study of 30 different trifluoromethyl ketones revealed that some compounds exhibited significant antifungal activity, particularly against yeasts.
| Compound | Fungal Species | Activity |
| 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone (Compound 18) | Yeasts | Effective |
Compound 18 was noted for its effectiveness against yeasts[5].
Proposed Mechanism of Action
The study on these trifluoromethyl ketones suggests that their mechanism of action may involve the targeting of membrane transporters. The antibacterial effect of these compounds was observed to be more pronounced in a proton pump deficient mutant of E. coli, indicating that the proton pump system might be involved in mitigating the compounds' effects. This suggests a potential mechanism where the compounds interfere with membrane transport processes, which could also be relevant to their antifungal activity[5].
Visualizations
General Structure of Fluorinated Ketone Antifungals
Caption: General chemical structures of three classes of fluorinated ketones with antifungal activity.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
References
- 1. Synthesis and antifungal activity of beta-trifluoroalkyl aminovinyl ketone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives [mdpi.com]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 2-Amino-1-(2,4-difluorophenyl)ethanone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of investigational compounds is paramount for predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative overview of the anticipated cross-reactivity of 2-Amino-1-(2,4-difluorophenyl)ethanone derivatives, a class of compounds with potential applications in medicinal chemistry. Due to a lack of publicly available, comprehensive screening data for this specific chemical series, this guide synthesizes information from structurally related compounds, particularly cathinone and phenethylamine analogs, to forecast a likely cross-reactivity profile.
The 2-amino-1-phenylethanone scaffold is a well-known pharmacophore present in a variety of biologically active molecules. The introduction of a 2,4-difluoro substitution pattern on the phenyl ring is intended to modulate the compound's physicochemical properties, such as metabolic stability and receptor binding affinity. However, this core structure also confers a high likelihood of interaction with monoamine transporters and certain G-protein coupled receptors.
Predicted Cross-Reactivity Profile
Based on the pharmacology of structurally similar compounds, derivatives of 2-Amino-1-(2,4-difluorophenyl)ethanone are predicted to primarily interact with the following targets:
-
Monoamine Transporters: These compounds are expected to exhibit inhibitory activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The relative potency at each transporter will be influenced by the nature of the substituent on the amino group.
-
Serotonin Receptors: Affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, is also anticipated.[1][2][3][4] Ring-substituted amphetamines, which share the phenethylamine core, have shown high affinity for these receptors.[4]
-
Monoamine Oxidase (MAO): Depending on the substitution, some derivatives may exhibit inhibitory effects on monoamine oxidase A (MAO-A) and/or MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters.[5][6][7][8]
The 2,4-difluoro substitution may enhance the potency and alter the selectivity profile compared to non-fluorinated analogs. Fluorine substitution can influence electrostatic interactions with the target protein and may increase metabolic stability, leading to a longer duration of action.
Quantitative Data Summary
The following table presents a hypothetical cross-reactivity profile for a representative 2-Amino-1-phenylethanone derivative against a panel of common off-targets. It is crucial to note that these values are illustrative and derived from the broader class of phenethylamine and cathinone derivatives. Actual values for specific 2-Amino-1-(2,4-difluorophenyl)ethanone derivatives will vary and require experimental determination.
| Target Family | Specific Target | Representative Ki (nM) | Comments |
| Monoamine Transporters | Dopamine Transporter (DAT) | 50 - 500 | Potency is highly dependent on N-substituents. |
| Norepinephrine Transporter (NET) | 20 - 200 | Often shows higher potency at NET compared to DAT. | |
| Serotonin Transporter (SERT) | 100 - 1000 | Generally lower potency compared to DAT and NET. | |
| Serotonin Receptors | 5-HT2A | 10 - 100 | Significant affinity is common for this scaffold.[4] |
| 5-HT2C | 50 - 500 | Typically lower affinity than for 5-HT2A.[1] | |
| Adrenergic Receptors | α1A | > 1000 | Generally low affinity. |
| α2A | > 1000 | Generally low affinity. | |
| Dopamine Receptors | D2 | > 1000 | Low affinity is expected for this scaffold. |
| Enzymes | Monoamine Oxidase A (MAO-A) | 500 - 5000 | Weak to moderate inhibition may be observed. |
| Monoamine Oxidase B (MAO-B) | > 5000 | Typically weak or no inhibition. |
Experimental Protocols
Accurate determination of a compound's cross-reactivity profile relies on standardized and well-validated in vitro assays. Below are detailed methodologies for key experiments relevant to the predicted targets of 2-Amino-1-(2,4-difluorophenyl)ethanone derivatives.
Radioligand Binding Assay for Monoamine Transporters (DAT, NET, SERT)
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM), and 50 µL of the appropriate radioligand at a concentration close to its Kd.
-
For the determination of non-specific binding, a saturating concentration of the respective non-specific binding inhibitor is used instead of the test compound.
-
For the determination of total binding, an equivalent volume of vehicle (DMSO) is added.
-
To initiate the binding reaction, add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plates at room temperature (or 4°C for NET) for 60-120 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assay for Monoamine Oxidase (MAO-A and MAO-B)
Objective: To determine the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B.
-
Reference inhibitors: Clorgyline for MAO-A, Pargyline for MAO-B.
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates (black, clear bottom for fluorescence).
-
Fluorometric plate reader.
Procedure:
-
In a 96-well plate, add 20 µL of test compound at various concentrations (typically from 1 nM to 100 µM).
-
Add 160 µL of the respective MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate (Kynuramine for MAO-A, Benzylamine for MAO-B).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or absorbance of the product (benzaldehyde for MAO-B) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate a potential signaling pathway affected by these compounds and a general workflow for assessing cross-reactivity.
Caption: Hypothetical signaling cascade following activation of the 5-HT2A receptor.
Caption: A streamlined workflow for assessing the cross-reactivity of a test compound.
References
- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 2. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - ProQuest [proquest.com]
- 3. Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic profile of amphetamine derivatives at various brain recognition sites: selective effects on serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are there any reports on cross-reactivity between the selective MAO-A (mono-amine oxidase A inhibit [svelic.se]
- 7. Psychotropic drugs (2). Interaction between monoamine oxidase (MAO) inhibitors and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride Purity Standards
For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a critical factor that directly impacts the safety, efficacy, and reproducibility of synthesized active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of purity standards for 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. This document outlines common purity specifications, details the experimental protocols for verification, and discusses potential impurities.
Comparison of Purity Specifications
Purity standards for pharmaceutical intermediates like this compound are established to ensure minimal contamination from starting materials, byproducts, and residual solvents. High-purity grades are essential for minimizing downstream purification challenges and preventing the introduction of potentially toxic impurities into the final drug substance. While specific requirements may vary based on the intended application, typical purity specifications are outlined below.
| Parameter | Standard Grade | High-Purity Grade | Ultra-Purity Grade |
| Purity (by HPLC) | ≥ 97.0% | ≥ 99.0% | ≥ 99.8% |
| Identity | Conforms to structure (¹H NMR, FT-IR) | Conforms to structure (¹H NMR, FT-IR, MS) | Conforms to structure (¹H NMR, ¹³C NMR, FT-IR, MS) |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 0.5% | ≤ 0.1% |
| Residual Solvents | Complies with ICH Q3C limits | ≤ 0.1% total solvents | Specific solvent limits (e.g., ≤ 50 ppm) |
| Heavy Metals | ≤ 20 ppm | ≤ 10 ppm | ≤ 5 ppm |
| Related Substances (by HPLC) | Total Impurities ≤ 3.0% | Total Impurities ≤ 1.0% | Total Impurities ≤ 0.2% |
| Assay (by Titration) | 97.0% - 103.0% | 99.0% - 101.0% | 99.5% - 100.5% |
Potential Impurities
The manufacturing process of this compound can introduce several impurities. A common synthetic route involves the amination of an α-halo ketone precursor, such as 2-chloro-1-(2,4-difluorophenyl)ethanone. Understanding the potential impurities is crucial for developing robust analytical methods for their detection and control.
| Impurity Type | Potential Compound Name | Origin |
| Starting Material | 2-Chloro-1-(2,4-difluorophenyl)ethanone | Incomplete amination reaction. |
| Byproduct | 1,2-Bis(2,4-difluorobenzoyl)ethylenediamine | Dimerization or secondary reaction of the amine with the halo-ketone. |
| Over-reaction Product | 2-(Diacetylamino)-1-(2,4-difluorophenyl)ethanone | Further reaction of the amino group. |
| Isomeric Impurity | Positional isomers of the difluorophenyl ring | Impurities in the initial starting materials. |
| Residual Solvents | e.g., Ethanol, Isopropanol, Toluene | Solvents used in reaction and purification steps. |
Experimental Protocols
Accurate determination of purity requires the use of validated analytical methods. The following protocols are foundational for the quality control of this compound.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is employed to separate and quantify the main component from its organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.01 M phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A reference standard of this compound of known purity is dissolved in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.
-
Quantification: The percentage purity is calculated by comparing the peak area of the main component in the sample to the calibration curve generated from the reference standards. Impurities are quantified based on their relative peak areas.
Assay by Titration
Acid-base titration provides a reliable method for determining the overall assay of the amine hydrochloride salt.
-
Principle: The hydrochloride salt of the amine is titrated with a standardized strong base (e.g., sodium hydroxide).
-
Apparatus: Burette (50 mL), beaker (250 mL), pH meter or suitable indicator.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
Ethanol (as a solvent).
-
-
Procedure:
-
Accurately weigh approximately 200-300 mg of the sample into a 250 mL beaker.
-
Dissolve the sample in a suitable solvent mixture (e.g., 50 mL of a 1:1 ethanol/water mixture).
-
Titrate the solution with standardized 0.1 M NaOH, monitoring the pH change using a calibrated pH meter.
-
The endpoint is the point of maximum inflection on the titration curve, corresponding to the neutralization of the amine hydrochloride.
-
-
Calculation: The assay is calculated based on the volume of NaOH consumed, its molarity, and the weight of the sample.
Structural Confirmation by Spectroscopy
Spectroscopic methods are essential for confirming the identity and structural integrity of the compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Analysis: The resulting spectrum should be consistent with the expected chemical shifts and coupling patterns for the protons and carbons in the molecule. The presence of unexpected signals may indicate impurities.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an ATR accessory.
-
Analysis: The FT-IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretching of the amine, C=O stretching of the ketone, and C-F stretching of the fluorinated aromatic ring.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of experiments for the comprehensive purity assessment of this compound.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Hazard Profile and Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound was not identified, its classification as a halogenated organic compound and data from similar molecules indicate a clear hazard profile.[1][2] It should be handled as a hazardous substance, with disposal managed through an approved waste disposal plant.[3][4]
Key Hazards:
Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
Quantitative Data Summary
The following table summarizes key quantitative data extrapolated from similar compounds. This information is crucial for a proper risk assessment prior to handling and disposal.
| Property | Value | Source Citation |
| Physical State | Solid (assumed based on hydrochloride salt) | N/A |
| Flash Point | 61 - 66 °C / 141.8 - 150.8 °F (for similar non-hydrochloride forms) | [3][4] |
| Boiling Point | 80 - 83 °C / 176 - 181.4 °F (at reduced pressure for similar non-hydrochloride forms) | [3][4] |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed | [5][6][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to comply with hazardous waste regulations.
1. Waste Identification and Segregation:
-
Due to the presence of fluorine, this compound must be classified as halogenated organic waste .[1][2][9][10]
-
It is critical to segregate halogenated waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal, which can also be more cost-effective.[2][11]
-
Do not mix this waste with acids, bases, oxidizers, or other reactive chemicals.[11]
2. Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof container for halogenated organic waste.[1][11] The container must have a tightly sealing cap.[1][11]
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[1][2]
-
List all chemical constituents and their approximate concentrations on the label.[11] Do not use abbreviations or chemical formulas.[1]
-
The label should be affixed to the container before the first drop of waste is added.[1]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
The storage area should be cool, dry, and well-ventilated.[1][4]
-
Ensure the container is kept closed at all times except when actively adding waste.[1][11]
-
Do not overfill the container; allow for expansion. A maximum of 90% capacity is a common guideline.[10]
4. Disposal Request and Pickup:
-
Once the container is full or has been stored for a designated period (e.g., a maximum of 3 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][9]
-
Follow your institution's specific procedures for requesting a waste pickup.[2]
5. Spill Management:
-
In the event of a small spill, absorb the material with inert absorbent pads.[1]
-
Place the contaminated absorbent material in a sealed and properly labeled bag or container for disposal as hazardous waste.[1][2]
-
For large spills, evacuate the area and contact your institution's emergency response team.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. mn.uio.no [mn.uio.no]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) was found for 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride. The following guidance is based on the safety data of structurally similar compounds, including other aminoketone hydrochlorides and fluorinated phenyl ethanones. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, handling, and disposal should be strictly adhered to in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[1][2][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4][5][6] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A laboratory coat is mandatory. For operations with a higher risk of exposure, chemical-resistant coveralls or an apron should be worn over the lab coat.[2][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation:
-
Ensure that a current Safety Data Sheet for a closely related compound is available and has been reviewed by all personnel involved.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure that an eyewash station and safety shower are readily accessible.[3][4]
2. Handling:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory area.[1]
-
Use compatible tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[1][2][7]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including unused compound and any contaminated disposable PPE (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.
2. Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of it down the drain.[5][6]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
